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  • Product: 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester
  • CAS: 886363-55-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanism of Action of Nipecotic Acid Esters as GABA Uptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the mechanism of action of nipecotic acid esters as inhibitors of gamma-aminobutyric acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of nipecotic acid esters as inhibitors of gamma-aminobutyric acid (GABA) uptake. It begins with a foundational overview of the GABAergic system and the critical role of GABA transporters (GATs) in regulating inhibitory neurotransmission. The guide then delves into the pharmacological evolution from nipecotic acid, a potent but blood-brain barrier-impermeable GAT inhibitor, to its lipophilic ester prodrugs designed for enhanced central nervous system delivery. We will dissect the molecular interactions, structure-activity relationships, and the kinetic principles governing the inhibition of GATs. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of these inhibitors, complete with data interpretation and visualization strategies, to equip researchers with the necessary tools for advancing drug discovery in this domain.

The GABAergic Synapse: A Primer on Inhibitory Control

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary function is to reduce neuronal excitability, thereby maintaining a balanced state of neural activity. A disruption in this balance is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and depression.[1]

The termination of GABAergic signaling is predominantly mediated by its removal from the synaptic cleft via a family of Na+/Cl--dependent GABA transporters (GATs).[2][3] These transporters are located on the plasma membranes of both presynaptic neurons and surrounding glial cells.[2] There are four main subtypes of GATs: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT1).[2][3] GAT1 and GAT3 are the major subtypes in the brain, with GAT1 being primarily neuronal and GAT3 predominantly glial.[2][3][4] By sequestering GABA from the extracellular space, GATs play a pivotal role in controlling the duration and spatial extent of GABAergic signaling.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Astrocyte GABA Vesicle GABA Vesicle GABA Release GABA Vesicle->GABA Release Action Potential GABA GABA GABA Release->GABA GAT1 GAT1 GABA->GAT1 Reuptake GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binding GAT3 GAT3 GABA->GAT3 Reuptake IPSP Inhibitory Postsynaptic Potential GABA-A Receptor->IPSP

Figure 1: The GABAergic Synapse.

Nipecotic Acid: A Potent Inhibitor with a Key Limitation

Nipecotic acid is a potent, competitive inhibitor of GABA uptake, primarily targeting GAT1.[1][5] It acts as a substrate for the transporter, effectively competing with GABA for binding and translocation.[5] However, the therapeutic potential of nipecotic acid itself is severely limited by its hydrophilic and zwitterionic nature, which prevents it from efficiently crossing the blood-brain barrier (BBB).[1][6][7]

Nipecotic Acid Esters: A Prodrug Strategy for CNS Delivery

To overcome the BBB challenge, a prodrug approach involving the esterification of nipecotic acid's carboxylic acid group was developed. This chemical modification increases the lipophilicity of the molecule, facilitating its passive diffusion across the BBB.[1][8] Once in the CNS, these esters are hydrolyzed by endogenous esterases, releasing the active nipecotic acid to exert its inhibitory effect on GATs.

The structure of the ester moiety is a critical determinant of the compound's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies have shown that bulky and lipophilic ester groups can significantly enhance oral activity and anticonvulsant potency.[8] A notable example of a clinically successful drug developed from this strategy is Tiagabine, which incorporates a lipophilic side chain on the nipecotic acid scaffold.[1][9][10]

Molecular Mechanism of GAT Inhibition

The transport of GABA by GATs is an active process coupled to the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients.[2][3][11] The binding of GABA and these ions induces a conformational change in the transporter, leading to the translocation of the substrate across the membrane.

Nipecotic acid, as a competitive inhibitor, binds to the same site as GABA on the transporter.[12] This binding event occupies the transporter, preventing GABA from binding and being translocated. The inhibition constant (Ki) for nipecotic acid is in the micromolar range.[11] By blocking GABA reuptake, nipecotic acid effectively increases the concentration and prolongs the residence time of GABA in the synaptic cleft.[9][13] This leads to enhanced activation of postsynaptic GABA receptors (both GABAA and GABAB), resulting in a more pronounced inhibitory tone in the brain.[10][14]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space GABA GABA GAT1_out GAT1 (Outward-facing) GABA->GAT1_out Binds Nipecotic_Acid Nipecotic Acid (Ester Prodrug Derived) Nipecotic_Acid->GAT1_out Competitively Binds & Blocks Na_Cl Na+ / Cl- Na_Cl->GAT1_out Co-transport GAT1_in GAT1 (Inward-facing) GAT1_out->GAT1_in Conformational Change GABA_in GABA GAT1_in->GABA_in Release

Figure 2: Competitive Inhibition of GAT1.

Experimental Protocols for Characterization of Nipecotic Acid Esters

In Vitro [3H]GABA Uptake Assay in GAT-Transfected Cells

This assay is a robust method for determining the potency and selectivity of nipecotic acid esters against different GAT subtypes.

Objective: To measure the inhibition of [3H]GABA uptake by test compounds in HEK-293 cells stably expressing human GAT1, GAT2, or GAT3.

Materials:

  • HEK-293 cells stably transfected with hGAT1, hGAT2, or hGAT3

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [3H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds (nipecotic acid esters) and reference compounds (e.g., nipecotic acid, tiagabine)

  • Scintillation cocktail and a microplate scintillation counter

Protocol:

  • Cell Culture and Plating:

    • Culture the GAT-expressing HEK-293 cells in appropriate medium.

    • Seed the cells onto poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay.

    • Incubate at 37°C, 5% CO2 for 24-48 hours.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

    • Prepare serial dilutions of the test and reference compounds in KRH buffer.

    • Add the compound solutions to the wells and pre-incubate for 10-20 minutes at room temperature.

    • Prepare the [3H]GABA solution in KRH buffer at a final concentration close to the Km of the respective transporter.

    • Initiate the uptake by adding the [3H]GABA solution to all wells.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces GABA uptake by 50%) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Start Start Seed_Cells Seed GAT-expressing cells in 96-well plate Start->Seed_Cells Incubate_24_48h Incubate 24-48h Seed_Cells->Incubate_24_48h Wash_Cells Wash cells with KRH buffer Incubate_24_48h->Wash_Cells Add_Inhibitor Add test compounds (Nipecotic Acid Esters) Wash_Cells->Add_Inhibitor Pre_incubate Pre-incubate 10-20 min Add_Inhibitor->Pre_incubate Add_3H_GABA Add [3H]GABA to initiate uptake Pre_incubate->Add_3H_GABA Incubate_10_20m Incubate 10-20 min Add_3H_GABA->Incubate_10_20m Terminate_Wash Terminate uptake & wash with ice-cold buffer Incubate_10_20m->Terminate_Wash Lyse_Cells Lyse cells Terminate_Wash->Lyse_Cells Add_Scintillant Add scintillation cocktail Lyse_Cells->Add_Scintillant Measure_CPM Measure radioactivity (CPM) in scintillation counter Add_Scintillant->Measure_CPM Analyze_Data Calculate % inhibition and determine IC50 Measure_CPM->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for [3H]GABA Uptake Assay.

Data Presentation: Comparative Inhibitory Potency

The following table provides a representative summary of IC50 values for nipecotic acid and its derivatives against different GAT subtypes. Actual values will vary depending on experimental conditions.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 IC50 (µM)
Nipecotic Acid10-20>100>100>100
Tiagabine0.1-0.5>50>50>50
SKF-89976A0.5-2>100>100>100
Hypothetical Ester 11-5>10050-100>100
Hypothetical Ester 20.05-0.220-5010-30>50

Conclusion and Future Directions

Nipecotic acid esters represent a successful application of the prodrug strategy to deliver a potent GAT inhibitor to the CNS. Their mechanism of action relies on the competitive inhibition of GABA transporters, leading to an enhancement of GABAergic neurotransmission. The detailed characterization of these compounds through in vitro assays is crucial for understanding their potency, selectivity, and therapeutic potential. Future research in this area may focus on the development of GAT subtype-selective inhibitors to achieve more targeted therapeutic effects with fewer side effects, and the exploration of novel delivery systems to further optimize CNS penetration.

References

  • Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269. [Link]

  • Yunger, L. M., et al. (1984). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry, 27(9), 1143-1150. [Link]

  • Dhanawat, M. (2020). Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Drug Research, 70(11), 523-531. [Link]

  • Meldrum, B. S. (1998). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 39 Suppl 6, S2-S6. [Link]

  • Jin, X. T., et al. (2011). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. Frontiers in Systems Neuroscience, 5, 6. [Link]

  • Wood, J. D., Tsui, D., & Phillis, J. W. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581-585. [Link]

  • Price, G. W., et al. (2001). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology, 133(5), 681-688. [Link]

  • Wikipedia. (n.d.). GABA transporter. Retrieved from [Link]

  • Wikipedia. (n.d.). Tiagabine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tiagabine Hydrochloride? Retrieved from [Link]

  • Adkins, C. E., & Noble, S. (1998). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs, 55(3), 437-460. [Link]

  • Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry, 31(3), 105-121. [Link]

  • Clausen, R. P., et al. (2021). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Patents, 31(1), 29-43. [Link]

  • Penmatsa, A. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110502. [Link]

  • Twist Bioscience. (n.d.). Structural basis of GABA reuptake inhibition. Retrieved from [Link]

  • Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.32. [Link]

  • Taylor & Francis Online. (n.d.). Nipecotic acid – Knowledge and References. Retrieved from [Link]

  • Hellsten, M., et al. (2020). GABA-mediated tonic inhibition differentially modulates gain in functional subtypes of cortical interneurons. Proceedings of the National Academy of Sciences, 117(5), 2696-2705. [Link]

  • Larsson, O. M., et al. (1986). [3H]nipecotic acid binding to GABA uptake sites in human brain. Journal of Neurochemistry, 47(3), 853-858. [Link]

  • Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABAA receptors. Nature Reviews Neuroscience, 6(3), 215-229. [Link]

  • Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLoS ONE, 9(2), e88667. [Link]

  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an.... Retrieved from [Link]

  • Hellsten, M., et al. (2013). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neural Circuits, 7, 179. [Link]

  • Fesce, R. (1999). A Novel Method to Monitor GABA Loading into Synaptic Vesicles by Combining Patch Pipette Perfusion and Intracellular, Caged-GABA Photolysis in Brain Slice Preparations. The Journal of Neuroscience, 19(20), 8781-8793. [Link]

  • Fisel, B., et al. (1993). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. Journal of Neurochemistry, 60(6), 2037-2044. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of selective GABA uptake inhibitors. Retrieved from [Link]

  • Conti, F., & Minelli, A. (2014). Structure, function, and plasticity of GABA transporters. Frontiers in Cellular Neuroscience, 8, 144. [Link]

  • YouTube. (2023). Pharmacology of Tiagabine (Gabitril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereoisomers of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stereoisomers of "1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester." We will delve into th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stereoisomers of "1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester." We will delve into the structural nuances of these stereoisomers and present a systematic approach to their separation, isolation, and definitive characterization. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

The Critical Role of Stereoisomerism in Drug Development

In the pharmaceutical landscape, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Therefore, the ability to separate and characterize stereoisomers is a cornerstone of modern drug discovery and development, ensuring the safety and efficacy of new chemical entities.

The subject of this guide, 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester, is a chiral molecule with potential applications in medicinal chemistry, likely as a derivative of nipecotic acid, a known GABA reuptake inhibitor.[1][2] Understanding its stereoisomeric forms is paramount for any future development efforts.

Unraveling the Stereoisomers of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

To comprehend the stereoisomeric landscape of our target molecule, we must first dissect its structure and identify the sources of chirality. The name "1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester" describes a nipecotic acid ethyl ester core substituted at the piperidine nitrogen.

Chiral Centers:

  • C3 of the Piperidine Ring: Nipecotic acid (piperidine-3-carboxylic acid) possesses a chiral center at the third carbon of the piperidine ring. This gives rise to (R)- and (S)-nipecotic acid enantiomers.

  • The α-Carbon of the Phenylacetic Acid Moiety: The substituent at the nitrogen, "1-(Carboxy-phenyl-methyl)," contains a chiral center at the carbon atom bonded to the carboxyl group, the phenyl group, and the nitrogen of the piperidine ring. This is analogous to the α-carbon of the amino acid phenylalanine.

The presence of two chiral centers means that 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester can exist as a total of 22 = 4 stereoisomers. These stereoisomers consist of two pairs of enantiomers, which are diastereomers of each other.

The four stereoisomers can be designated as:

  • (R)-1-((R)-Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

  • (S)-1-((S)-Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

  • (R)-1-((S)-Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

  • (S)-1-((R)-Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

It is the diastereomeric relationship between the pairs that allows for their separation using standard chromatographic techniques, while the separation of enantiomeric pairs requires a chiral environment.

Separation and Isolation of the Stereoisomers

The separation of the four stereoisomers is a multi-step process that first involves the separation of the two pairs of diastereomers, followed by the resolution of each diastereomeric pair into its constituent enantiomers.

Diastereomer Separation by Achiral Chromatography

Diastereomers have different physical properties, such as boiling points, melting points, and solubility. This allows for their separation using standard, non-chiral chromatographic techniques like flash column chromatography or high-performance liquid chromatography (HPLC) with a normal or reversed-phase column.

Experimental Protocol: Diastereomer Separation by HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid. The gradient can be optimized, for example, from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The mixture of stereoisomers is dissolved in the initial mobile phase composition.

  • Rationale: The different spatial arrangements of the two chiral centers in the diastereomers will lead to different interactions with the stationary phase, resulting in different retention times and allowing for their separation. The formic acid is added to ensure the carboxyl group is protonated, leading to better peak shape.

Expected Outcome:

This separation will yield two peaks, each corresponding to one of the diastereomeric pairs.

PeakDiastereomeric Pair
1(R,R) and (S,S) enantiomeric pair
2(R,S) and (S,R) enantiomeric pair

Note: The elution order is hypothetical and would need to be determined experimentally.

Enantiomer Resolution by Chiral Chromatography

Once the diastereomers are separated, each pair of enantiomers must be resolved. This requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP) in HPLC.[3][4] Polysaccharide-based CSPs are widely used for their broad applicability.[3]

Experimental Protocol: Enantiomeric Resolution by Chiral HPLC

  • Instrumentation: An HPLC system with a UV or circular dichroism detector.

  • Column: A chiral stationary phase column, for example, a cellulose or amylose-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds). The exact ratio needs to be optimized for each diastereomeric pair.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm and/or Circular Dichroism.

  • Sample Preparation: Each separated diastereomeric pair is collected, the solvent is evaporated, and the residue is redissolved in the chiral mobile phase.

  • Rationale: The chiral stationary phase provides a chiral environment that interacts differently with each enantiomer, leading to different retention times and enabling their separation. The choice of mobile phase is crucial for achieving good resolution.[3]

Expected Outcome:

Injection of each diastereomeric pair onto the chiral column will result in two peaks, corresponding to the individual enantiomers.

Table 1: Hypothetical Chiral HPLC Separation Data

Diastereomeric PairEnantiomerRetention Time (min)
1 ((R,R)/(S,S))(R,R)12.5
(S,S)15.2
2 ((R,S)/(S,R))(R,S)14.8
(S,R)17.3
Preparative Chromatography for Isolation

For further characterization and biological testing, the separated stereoisomers need to be isolated in sufficient quantities. This is achieved through preparative chiral chromatography, which is a scaled-up version of the analytical separation.[5][6]

Workflow for Preparative Isolation

G cluster_0 Diastereomer Separation cluster_1 Enantiomer Resolution cluster_2 Enantiomer Resolution Mixture of 4 Stereoisomers Mixture of 4 Stereoisomers Achiral Prep HPLC Achiral Prep HPLC Mixture of 4 Stereoisomers->Achiral Prep HPLC C18 Column Diastereomer Pair 1\n((R,R) & (S,S)) Diastereomer Pair 1 ((R,R) & (S,S)) Achiral Prep HPLC->Diastereomer Pair 1\n((R,R) & (S,S)) Diastereomer Pair 2\n((R,S) & (S,R)) Diastereomer Pair 2 ((R,S) & (S,R)) Achiral Prep HPLC->Diastereomer Pair 2\n((R,S) & (S,R)) Chiral Prep HPLC (CSP 1) Chiral Prep HPLC (CSP 1) Diastereomer Pair 1\n((R,R) & (S,S))->Chiral Prep HPLC (CSP 1) e.g., Chiralcel OD Chiral Prep HPLC (CSP 2) Chiral Prep HPLC (CSP 2) Diastereomer Pair 2\n((R,S) & (S,R))->Chiral Prep HPLC (CSP 2) e.g., Chiralpak AD Isolated (R,R) Isomer Isolated (R,R) Isomer Chiral Prep HPLC (CSP 1)->Isolated (R,R) Isomer Isolated (S,S) Isomer Isolated (S,S) Isomer Chiral Prep HPLC (CSP 1)->Isolated (S,S) Isomer Isolated (R,S) Isomer Isolated (R,S) Isomer Chiral Prep HPLC (CSP 2)->Isolated (R,S) Isomer Isolated (S,R) Isomer Isolated (S,R) Isomer Chiral Prep HPLC (CSP 2)->Isolated (S,R) Isomer

Workflow for the preparative isolation of the four stereoisomers.

Characterization and Stereochemical Assignment

Once the four stereoisomers are isolated, their structures and, most importantly, their absolute and relative stereochemistry must be unequivocally determined. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the constitution and relative stereochemistry of molecules.[7]

  • ¹H and ¹³C NMR: These spectra will confirm the basic structure of each isolated isomer. While the spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will show differences in chemical shifts and coupling constants.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the relative stereochemistry of the two chiral centers.[8][9][10][11][12] These experiments detect through-space interactions between protons that are close to each other. By observing NOE/ROE correlations between protons on the piperidine ring and the phenylacetic acid moiety, the relative orientation of these groups can be established. For example, an NOE between the proton at C3 of the piperidine ring and the α-proton of the phenylacetic acid substituent would suggest they are on the same face of the molecule.

Logical Flow for Relative Stereochemistry Determination using NOESY/ROESY

G Isolated Isomer Isolated Isomer Acquire 2D NOESY/ROESY Spectrum Acquire 2D NOESY/ROESY Spectrum Isolated Isomer->Acquire 2D NOESY/ROESY Spectrum Identify Key Protons\n(e.g., H3 on piperidine, α-H on side chain) Identify Key Protons (e.g., H3 on piperidine, α-H on side chain) Acquire 2D NOESY/ROESY Spectrum->Identify Key Protons\n(e.g., H3 on piperidine, α-H on side chain) Observe Cross-Peaks Observe Cross-Peaks Identify Key Protons\n(e.g., H3 on piperidine, α-H on side chain)->Observe Cross-Peaks NOE Present? NOE Present? Observe Cross-Peaks->NOE Present? Protons are in close proximity\n(syn relative stereochemistry) Protons are in close proximity (syn relative stereochemistry) NOE Present?->Protons are in close proximity\n(syn relative stereochemistry) Protons are distant\n(anti relative stereochemistry) Protons are distant (anti relative stereochemistry) NOE Present?->Protons are distant\n(anti relative stereochemistry)

Sources

Foundational

An In-Depth Technical Guide to Nipecotic Acid: From Discovery to a Foundational Research Chemical

This guide provides a comprehensive overview of nipecotic acid, a pivotal molecule in neuroscience. We will explore its journey from initial discovery to its critical role as a research tool for dissecting the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of nipecotic acid, a pivotal molecule in neuroscience. We will explore its journey from initial discovery to its critical role as a research tool for dissecting the complexities of the GABAergic system and as a foundational scaffold for developing therapeutics for neurological disorders. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, technically grounded understanding of nipecotic acid's significance.

Introduction: The Significance of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its role in tempering neuronal excitability is fundamental to brain function.[1][2] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and depression.[1][2][3] The synaptic action of GABA is primarily terminated by its rapid removal from the synaptic cleft by a family of GABA transporters (GATs).[4][5] This reuptake mechanism presented a logical and compelling target for therapeutic intervention: inhibiting GATs could prolong the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.[3]

This concept laid the groundwork for the investigation of compounds that could modulate GABA uptake. Among the most significant of these is nipecotic acid, a simple cyclic amino acid that became an indispensable tool for neuroscientists and a cornerstone for the development of clinically relevant drugs.

The Seminal Discovery and Elucidation of Mechanism

The story of nipecotic acid as a specific GABA uptake inhibitor began in the mid-1970s. A research program led by Povl Krogsgaard-Larsen was instrumental in designing and characterizing (R)-nipecotic acid as a potent and specific inhibitor of GABA uptake.[6][7] This work was a landmark in GABA pharmacology, as it provided researchers with a chemical tool to isolate and study the function of the GABA transport system separately from GABA receptors.[6]

Early studies using radiolabeled GABA and synaptosomal preparations from rat brains demonstrated that nipecotic acid competitively inhibited GABA transport.[8] These experiments were crucial in establishing its mechanism of action. Further characterization revealed that nipecotic acid primarily targets the neuronal GABA transporter, now known as GAT1, which is responsible for the majority of GABA reuptake at the synapse.[3][9] The availability of tritiated nipecotic acid ([³H]nipecotic acid) later allowed for direct binding studies, providing a method to label and quantify neuronal GABA uptake sites in brain tissue.[9]

It is important for researchers to note that while its primary action is GAT inhibition, at high concentrations (in the millimolar range), nipecotic acid has been shown to directly activate GABA-A receptors.[8][10] This secondary effect should be considered when designing experiments with high concentrations of the compound.

Nipecotic Acid: A Double-Edged Sword in Research and Development

The discovery of nipecotic acid's potent in vitro activity was a breakthrough. However, its translation to in vivo applications and clinical use was hampered by a significant flaw: its physicochemical properties. As a hydrophilic, zwitterionic molecule, nipecotic acid cannot efficiently cross the blood-brain barrier (BBB).[1][2] This severely limited its therapeutic potential when administered systemically, as it could not reach its target in the central nervous system in sufficient concentrations.[1][11]

This limitation, however, defined its dual legacy:

  • As a Research Chemical: In controlled in vitro and ex vivo preparations (e.g., brain slices, cultured neurons, synaptosomes) and via direct CNS administration (e.g., intracerebroventricular injection), nipecotic acid became an invaluable tool. It allowed scientists to pharmacologically manipulate GABA levels and study the downstream consequences on synaptic transmission, network activity, and behavior.[2][12]

  • As a Lead Compound: The potent pharmacophore of nipecotic acid, combined with its poor BBB permeability, made it an ideal starting point for medicinal chemistry campaigns. The core challenge was to retain its high affinity for GAT1 while increasing its lipophilicity to enable passage into the brain.[1]

The Path to the Clinic: Development of Lipophilic Analogs

The challenge of making nipecotic acid brain-penetrant spurred extensive structure-activity relationship (SAR) studies. The guiding principle was to attach a lipophilic moiety to the nitrogen atom of the nipecotic acid ring, effectively masking its polar nature. This strategy aimed to enhance passive diffusion across the BBB, with the expectation that the active nipecotic acid scaffold would be recognized by the GAT1 transporter.

This line of research culminated in the development of Tiagabine , a potent and selective GAT1 inhibitor.[1][13] Tiagabine features a lipophilic side chain attached to the nipecotic acid nitrogen, which allows it to cross the BBB. It was subsequently approved as an anticonvulsant medication for the treatment of epilepsy, validating the therapeutic strategy of GABA reuptake inhibition.[1][3]

The success of Tiagabine demonstrated the power of using a well-characterized but flawed lead compound like nipecotic acid as a scaffold for rational drug design.

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cluster_0 Nipecotic Acid Core cluster_1 Medicinal Chemistry Strategy cluster_2 Resulting Clinical Candidate Nipecotic_Acid Nipecotic Acid (Potent GAT1 Inhibitor) Limitation Poor BBB Permeability (Hydrophilic, Zwitterionic) Nipecotic_Acid->Limitation  Key  Limitation Strategy Add Lipophilic Moiety to Nitrogen Atom Limitation->Strategy  Overcome  by Design Tiagabine Tiagabine (Gabitril®) Strategy->Tiagabine  Leads to  Development Outcome Enhanced BBB Permeability + Retained GAT1 Affinity = Anticonvulsant Drug Tiagabine->Outcome

Caption: From a limited lead to a clinical drug.

Quantitative Pharmacology and Data Summary

The pharmacological profile of nipecotic acid is characterized by its potent inhibition of GAT1. Its selectivity varies across the different GABA transporter subtypes.

CompoundTargetIC₅₀ (µM)NotesReference
(±)-Nipecotic Acid mGAT12.6Potent inhibition of the primary neuronal GABA transporter.[12]
mGAT2310Significantly lower potency compared to GAT1.[12]
mGAT329Moderate potency.[12]
mGAT416Moderate potency.[12]
Tiagabine hGAT10.72Lipophilic derivative with enhanced potency.[14]
GABA hGAT111 (Kм)The endogenous substrate for the transporter.[14]

IC₅₀: Half maximal inhibitory concentration. Kм: Michaelis constant, indicating substrate affinity. mGAT refers to murine transporters, hGAT to human transporters.

Key Experimental Protocol: [³H]GABA Uptake Assay in Synaptosomes

This protocol provides a standardized method for measuring the inhibitory activity of compounds like nipecotic acid on GABA uptake in a preparation of nerve terminals (synaptosomes). This is a foundational experiment in the characterization of GAT inhibitors.

Objective: To determine the IC₅₀ of nipecotic acid for the inhibition of GABA uptake into rat brain synaptosomes.

Materials:

  • Male Wistar rats (200-250g)

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-HEPES buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 10 mM D-glucose, 25 mM HEPES, pH 7.4)

  • [³H]GABA (specific activity ~80-100 Ci/mmol)

  • Unlabeled GABA

  • Nipecotic acid solutions (various concentrations)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

Methodology:

  • Synaptosome Preparation: a. Euthanize rat according to approved animal welfare protocols. b. Rapidly dissect the cerebral cortex and place it in ice-cold sucrose buffer. c. Homogenize the tissue in 10 volumes of sucrose buffer using a glass-Teflon homogenizer. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. e. Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C. f. Resuspend the resulting pellet (the P2 fraction, rich in synaptosomes) in Krebs-HEPES buffer.

  • GABA Uptake Assay: a. Pre-warm synaptosomal suspension to 37°C for 5 minutes. b. In triplicate, add 50 µL of synaptosome suspension to tubes containing:

    • 850 µL of Krebs-HEPES buffer.
    • 50 µL of nipecotic acid solution (or vehicle for control). c. Pre-incubate for 10 minutes at 37°C. d. Initiate the uptake by adding 50 µL of a solution containing [³H]GABA (final concentration ~100 nM) and unlabeled GABA. e. Incubate for 5 minutes at 37°C. f. Terminate the uptake by adding 3 mL of ice-cold Krebs-HEPES buffer and rapidly filtering through glass fiber filters (e.g., Whatman GF/B). g. Wash the filters three times with 3 mL of ice-cold buffer. h. Determine non-specific uptake in parallel incubations performed at 0-4°C.
  • Quantification and Analysis: a. Place filters in scintillation vials with 5 mL of scintillation fluid. b. Measure radioactivity using a liquid scintillation counter. c. Subtract non-specific uptake from all measurements. d. Plot the percentage of inhibition of specific [³H]GABA uptake against the logarithm of nipecotic acid concentration. e. Calculate the IC₅₀ value using non-linear regression analysis.

dot

start Start prep Synaptosome Preparation (Rat Cortex in Sucrose Buffer) start->prep homogenize Homogenize & Centrifuge (Isolate P2 Fraction) prep->homogenize resuspend Resuspend in Krebs-HEPES Buffer homogenize->resuspend pre_incubate Pre-incubate Synaptosomes with Nipecotic Acid (37°C) resuspend->pre_incubate initiate Initiate Uptake (Add [³H]GABA) pre_incubate->initiate incubate Incubate (5 min, 37°C) initiate->incubate terminate Terminate Uptake (Cold Buffer & Filtration) incubate->terminate wash Wash Filters terminate->wash count Liquid Scintillation Counting wash->count analyze Data Analysis (Calculate IC₅₀) count->analyze end End analyze->end

Caption: Workflow for a [³H]GABA uptake assay.

Conclusion and Future Perspectives

Nipecotic acid stands as a classic example of a research chemical that has profoundly shaped a field of study. Its discovery provided neuroscientists with the first specific tool to pharmacologically probe the GABA reuptake system, leading to a deeper understanding of synaptic transmission and its regulation. While its own therapeutic utility was curtailed by its inability to cross the blood-brain barrier, it flawlessly served as the chemical blueprint for a new class of anticonvulsant drugs.[1][3][13]

The principles learned from the story of nipecotic acid—targeting neurotransmitter transporters to modulate synaptic concentrations—continue to be a fruitful area of drug discovery for a wide range of CNS disorders.[3][15][16] The ongoing development of novel GAT inhibitors and prodrugs of nipecotic acid itself highlights the enduring legacy of this foundational molecule.[11][15][17]

References

  • Singh, K., Singh, G., Bhatia, R., Kumar, B., & Jawaid, M. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269. [Link]

  • Schigel, J. F., Herforth, C., Kנעker, K.,... & Wanner, K. T. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Chemistry & biodiversity, 16(8), e1900203. [Link]

  • Zhang, Y., Ran, Y., He, Y.,... & Tian, X. (2025). Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. European Journal of Medicinal Chemistry, 295, 117613. [Link]

  • BioCrick. (n.d.). (±)-Nipecotic acid | CAS:60252-41-7. BioCrick. [Link]

  • MDPI. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. MDPI. [Link]

  • Singh, K., Singh, G., Bhatia, R., Kumar, B., & Jawaid, M. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. [Link]

  • Sundman, I., Lernmark, U., & Marcusson, J. (1992). [3H]nipecotic acid binding to GABA uptake sites in human brain. Brain Research, 580(1-2), 311–316. [Link]

  • Jones, S. M., & Harrison, N. L. (2001). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology, 134(4), 743–748. [Link]

  • Nistri, A., & Sivilotti, L. (1985). Nipecotic acid enhances synaptic transmission in the frog optic tectum by an action independent of GABA uptake inhibition. Neuropharmacology, 24(10), 953–958. [Link]

  • Taylor & Francis Online. (n.d.). Nipecotic acid – Knowledge and References. Taylor & Francis. [Link]

  • Padariya, M., Hanooman, P., & Penmatsa, A. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(17), e110738. [Link]

  • Krogsgaard-Larsen, P., Frølund, B., & Frydenvang, K. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(11), 1193–1209. [Link]

  • Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2023). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 28(14), 5396. [Link]

  • Kragler, A., Si-Hoe, S. L., Höfner, G., & Wanner, K. T. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(16), 4988–4998. [Link]

  • De Sarro, G., Sinopoli, A., De Sarro, A.,... & Gitto, R. (2002). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Archiv der Pharmazie, 335(6), 251–257. [Link]

  • Sayeed, I. (2018). The discovery of GABA in the brain. Journal of Biological Chemistry, 293(49), 18885–18887. [Link]

  • Takano, T., Ohsawa, M., Hori, K., & Hisano, S. (2013). Evolutionary History of the GABA Transporter (GAT) Group Revealed by Marine Invertebrate GAT-1. PLOS ONE, 8(11), e79243. [Link]

  • ResearchGate. (2024). (PDF) Development towards a novel screening method for nipecotic acid bioisosteres using molecular imprinted polymers (MIPs) as alternative to in vitro cellular uptake assays. ResearchGate. [Link]

  • American Society for Biochemistry and Molecular Biology. (2019). JBC: The discovery of GABA in the brain. ASBMB. [Link]

  • Scimemi, A. (2014). Structure, function, and plasticity of GABA transporters. Frontiers in Cellular Neuroscience, 8, 161. [Link]

  • Wikipedia. (n.d.). GABA transporter. Wikipedia. [Link]

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Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the solubility profile of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester, a compound of interest in pha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility profile of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester, a compound of interest in pharmaceutical development. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational principles of solubility, leverages data from structurally related compounds, and presents a comprehensive roadmap for its experimental characterization. The methodologies outlined herein are designed to build a robust and reliable understanding of the compound's behavior in various solvent systems, a critical prerequisite for successful drug development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. For a drug to be effective, it must first be in a solution to be absorbed and reach its target site in the body. Poor solubility can lead to low bioavailability, variable drug exposure, and ultimately, therapeutic failure. Therefore, a thorough understanding of a compound's solubility profile is paramount from the earliest stages of drug discovery through to formulation development.

This guide focuses on 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester (CAS 886363-55-9), with the linear formula C16H21NO4 and an alias of acetic acid. The structure, which combines a nipecotic acid ethyl ester backbone with a carboxy-phenyl-methyl substituent, presents an interesting case for solubility prediction and characterization.

Physicochemical Properties and Structural Analysis

A molecule's solubility is intrinsically linked to its physicochemical properties. The structure of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester contains both lipophilic (the phenyl ring and ethyl ester group) and potentially hydrophilic/ionizable (the carboxylic acid and the tertiary amine of the piperidine ring) moieties.

PropertyValue/InformationSource
CAS Number 886363-55-9
Linear Formula C16H21NO4
Alias acetic acid

To infer the potential solubility characteristics of the target compound, we can examine the properties of its structural relatives:

  • Nipecotic Acid Ethyl Ester (Ethyl Nipecotate): This parent structure is described as "miscible" with water, suggesting good aqueous solubility.[1]

  • Nipecotic Acid: The free acid form has a reported aqueous solubility of 0.4 µg/mL at pH 7.4.[2] This significant decrease in solubility compared to its ethyl ester highlights the impact of the free carboxylic acid group.

  • Phenylacetic Acid: This component is slightly soluble in water (1.66 x 10^4 mg/L at 20°C) but soluble in alcohol and ether.[3]

This preliminary analysis suggests that the solubility of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester will be highly dependent on pH, owing to the presence of the carboxylic acid and the basic nitrogen atom in the piperidine ring. The overall molecule is larger and more complex than its individual components, which will also influence its solubility.

Factors Influencing the Solubility of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

The solubility of any compound is not an absolute value but is influenced by a variety of factors.[4][5] For the title compound, the following are of particular importance:

  • pH: The presence of both an acidic (carboxylic acid) and a basic (tertiary amine) functional group means that the ionization state of the molecule will change with pH. This will have a profound effect on its aqueous solubility.

  • Temperature: Most solids, particularly endothermic dissolving compounds, exhibit increased solubility with a rise in temperature.[6]

  • Polarity of the Solvent: The principle of "like dissolves like" is fundamental. The polarity of the solvent will determine its ability to interact with the polar and non-polar regions of the molecule.

  • Particle Size and Solid-State Form: For solid compounds, smaller particle sizes generally lead to faster dissolution due to a larger surface area.[6] Different polymorphic forms of a compound can also exhibit different solubilities.

A Strategic Approach to Experimental Solubility Determination

A multi-faceted experimental approach is necessary to fully characterize the solubility profile of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester. This involves determining both its kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that can be achieved by dissolving it from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[7] This is often a high-throughput screening method used in early drug discovery.

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition of Aqueous Buffer: To each well, add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer.[8] The concentration at which precipitation is first observed is the kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is used for its ability to dissolve a wide range of organic compounds at high concentrations.

  • Low Final DMSO Concentration: Keeping the final DMSO concentration low is crucial to minimize its co-solvent effects on the aqueous solubility measurement.

  • Nephelometry: This technique is highly sensitive for detecting the formation of fine precipitates, making it ideal for determining the point of insolubility.[8]

Thermodynamic Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[7] The shake-flask method is the gold standard for this determination.[9][10]

Experimental Protocol: Shake-Flask Equilibrium Solubility Assay

  • Addition of Excess Solid: Add an excess amount of solid 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, acetone).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[9]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter.[9]

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS/MS).[9]

  • Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or salt disproportionation).[9]

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated.

  • Prolonged Agitation: Allows the system to reach thermodynamic equilibrium.

  • Multiple pH Buffers: Crucial for understanding the pH-solubility profile of this ionizable compound.

  • Analytical Quantification: Provides a precise and accurate measurement of the dissolved compound concentration.

  • Solid-State Analysis: Confirms the integrity of the solid phase at equilibrium.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: Predicted and Experimental Solubility of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

Solvent SystemTemperature (°C)Solubility TypePredicted SolubilityExperimental Solubility (µg/mL)
pH 2.0 Buffer25ThermodynamicLow-ModerateTo be determined
pH 5.0 Buffer25ThermodynamicModerate-HighTo be determined
pH 7.4 Buffer25ThermodynamicHighTo be determined
pH 9.0 Buffer25ThermodynamicHighTo be determined
Water25ThermodynamicModerateTo be determined
Ethanol25ThermodynamicHighTo be determined
Methanol25ThermodynamicHighTo be determined
Acetonitrile25ThermodynamicModerateTo be determined
pH 7.4 Buffer37ThermodynamicHigher than 25°CTo be determined
pH 7.4 Buffer25Kinetic-To be determined

Visualizing the Solubility Workflow

The following diagram illustrates the workflow for a comprehensive solubility assessment.

Solubility_Workflow cluster_planning Phase 1: Planning & Prediction cluster_experimental Phase 2: Experimental Determination cluster_analysis Phase 3: Data Analysis & Reporting P1 Structural Analysis of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester P2 Review Solubility of Parent Moieties P1->P2 P3 Predict pH-Solubility Profile P2->P3 E1 Kinetic Solubility (Turbidimetry) P3->E1 Guides Experimental Design E2 Thermodynamic Solubility (Shake-Flask) P3->E2 Guides Experimental Design A1 Quantify Solubilities E1->A1 E4 Solid-State Analysis (XRPD, DSC) E2->E4 Confirms Solid Form E2->A1 E3 Analytical Method Development (HPLC/LC-MS) E3->E1 Enables Quantification E3->E2 Enables Quantification E4->A1 A2 Construct pH-Solubility Curve A1->A2 A3 Generate Technical Report A2->A3

Caption: Workflow for comprehensive solubility characterization.

Conclusion and Future Directions

This guide has provided a theoretical framework and a detailed experimental plan for characterizing the solubility profile of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester. By systematically evaluating its kinetic and thermodynamic solubility across a range of relevant conditions, researchers can generate the critical data needed to advance its development. The insights gained from these studies will be instrumental in guiding formulation strategies to ensure optimal drug delivery and bioavailability. Future work should focus on executing these experimental plans and correlating the findings with in vitro permeability and in vivo pharmacokinetic data.

References

  • BuyersGuideChem. (n.d.). 3-Piperidinecarboxylic acid ethyl ester | 5006-62-2. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Piperazinecarboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Piperidinecarboxylic acid, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Nipecotic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). Nipecotinic acid ethylester. Retrieved from [Link]

  • Sun, X., Li, Y., Zhuang, X., & Hu, Y. (2012). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
  • Li, Y., et al. (2020).
  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Bankova, V., Trusheva, B., & Popova, M. (2018). Caffeic acid phenethyl ester (CAPE) – Natural sources, analytical procedures and synthetic approaches. Comptes rendus de l'Académie bulgare des Sciences, 71(9), 1159-1168.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ChemTalk. (2024, January 5). Factors Effecting Solubility [Video]. YouTube. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Hydroxy-phenyl)-1-methyl-piperidine-3-carboxylic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

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Protocols & Analytical Methods

Method

1H NMR and 13C NMR analysis of "1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester"

An Application Note on the ¹H and ¹³C NMR Analysis of "1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester" For Researchers, Scientists, and Drug Development Professionals Introduction "1-(Carboxy-phenyl-methyl)-nipecot...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the ¹H and ¹³C NMR Analysis of "1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester"

For Researchers, Scientists, and Drug Development Professionals

Introduction

"1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester" is a derivative of nipecotic acid, a potent inhibitor of GABA uptake, making it a valuable scaffold in the development of therapeutics for neurological disorders.[1][2][3][4] The precise structural elucidation of such molecules is paramount in drug discovery and development to ensure identity, purity, and conformation, which ultimately influence the compound's efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of organic molecules in solution.[5] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of "1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester," detailing experimental protocols, predicted spectral data, and in-depth interpretation.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.[6][7][8] Key information derived from NMR spectra includes:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[9][10][11]

  • Multiplicity (Splitting): Describes the number of adjacent, non-equivalent protons and is governed by the n+1 rule.

  • Coupling Constant (J): The distance between split peaks, providing information about the dihedral angle between coupled protons.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[12][13][14]

  • Choice of Solvent: A suitable deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum. For "1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester," Chloroform-d (CDCl₃) is a good initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can slightly influence chemical shifts.[15][16]

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm.[17]

G NMR Sample Preparation Workflow cluster_prep Preparation weigh Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.5-0.7 mL) weigh->dissolve Solubilization add_std Add Internal Standard (TMS) dissolve->add_std Referencing filter Filter into NMR Tube add_std->filter Purification G Structure of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester mol

Caption: Molecular structure of the target compound.

Predicted ¹H NMR Data (in CDCl₃)
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
Phenyl-H7.2-7.4m5H-
Methine-H (benzylic)~4.5s1H-
-OCH₂CH₃~4.1q2H~7.1
Piperidine-H (α to N)2.8-3.2m2H-
Piperidine-H (α to C=O)~2.5m1H-
Piperidine-H (other)1.5-2.2m4H-
-OCH₂CH₃~1.2t3H~7.1
Carboxylic Acid-H>10br s1H-
Interpretation of ¹H NMR Spectrum
  • Aromatic Protons (7.2-7.4 ppm): The multiplet in this region corresponds to the five protons of the phenyl group.

  • Benzylic Methine Proton (~4.5 ppm): This singlet is assigned to the proton attached to the carbon bearing both the phenyl and carboxyl groups. It is a singlet as it has no adjacent protons.

  • Ethyl Ester Protons: The quartet at approximately 4.1 ppm is due to the -OCH₂- protons, which are split by the adjacent methyl group. The triplet at around 1.2 ppm corresponds to the -CH₃ protons, split by the neighboring methylene group. The typical coupling constant for ethyl groups is around 7.1 Hz.

  • Piperidine Ring Protons (1.5-3.2 ppm): The protons on the nipecotic acid ring will appear as a series of complex multiplets due to their diastereotopic nature and complex spin-spin coupling. The protons alpha to the nitrogen will be the most downfield in this group.

  • Carboxylic Acid Proton (>10 ppm): The proton of the carboxylic acid is typically a broad singlet and appears far downfield. Its chemical shift can be highly variable and dependent on concentration and solvent.

Predicted ¹³C NMR Data (in CDCl₃)
Carbon AssignmentPredicted δ (ppm)
C=O (Carboxylic Acid)~175
C=O (Ester)~172
Aromatic C (quaternary)~135
Aromatic CH128-130
Methine C (benzylic)~70
-OCH₂CH₃~61
Piperidine C (α to N)~55
Piperidine C (α to C=O)~45
Piperidine C (other)25-35
-OCH₂CH₃~14
Interpretation of ¹³C NMR Spectrum
  • Carbonyl Carbons (172-175 ppm): Two distinct signals are expected for the two carbonyl carbons of the carboxylic acid and the ethyl ester. The carboxylic acid carbonyl is typically slightly more downfield. [7][18]* Aromatic Carbons (128-135 ppm): The carbons of the phenyl ring will appear in this region. The quaternary carbon will likely have a lower intensity compared to the protonated carbons. [19][20]* Benzylic Methine Carbon (~70 ppm): The carbon attached to the phenyl ring, nitrogen, and carboxylic acid will be significantly downfield due to the deshielding effects of these electronegative groups.

  • Ethyl Ester Carbons: The -OCH₂- carbon is expected around 61 ppm, while the -CH₃ carbon will be upfield at approximately 14 ppm.

  • Piperidine Ring Carbons (25-55 ppm): The carbons of the piperidine ring will have distinct chemical shifts based on their proximity to the nitrogen and the ester group.

Advanced NMR Experiments

For a more detailed and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • COSY: Identifies ¹H-¹H coupling networks, helping to trace the connectivity of protons within the piperidine ring and the ethyl group.

  • HSQC: Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton's shift.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

G NMR Data Analysis Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis acq_1h Acquire ¹H NMR assign_1h Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) acq_1h->assign_1h acq_13c Acquire ¹³C NMR assign_13c Assign ¹³C Signals (Chemical Shift) acq_13c->assign_13c acq_2d Acquire 2D NMR (COSY, HSQC, HMBC) correlate Correlate ¹H and ¹³C using 2D NMR acq_2d->correlate assign_1h->correlate assign_13c->correlate structure Confirm Molecular Structure correlate->structure

Caption: A typical workflow for NMR data analysis.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful tools for the structural verification of "1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester." By following the detailed protocols and utilizing the predictive spectral data provided in this application note, researchers can confidently confirm the identity and purity of their synthesized compounds. For unambiguous assignment, especially of the complex piperidine ring system, 2D NMR experiments are strongly advised. This rigorous structural analysis is a critical step in the advancement of nipecotic acid-based derivatives in drug development.

References

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Master Organic Chemistry. ¹³C NMR - How Many Signals. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29 (9), 2176–2179. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Alan R. Katritzky, et al. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. J. Chem. Soc., Perkin Trans. 2, 1980, 1879-1886. [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • Gomez, M. V., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. 2016, 20 (3), 645–652. [Link]

  • Kodumuri, S., et al. Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Royal Society of Chemistry. [Link]

  • Sun, X., et al. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, vol. 781-784, pp. 245-248, 2013. [Link]

  • Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid. [Link]

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  • UC Davis NMR Facility. Useful Resources. [Link]

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Application

How to use "1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester" in electrophysiology

An Application and Protocol Guide for the Electrophysiological Use of the GAT-1 Inhibitor NNC-711 Introduction: Understanding the Role of GABA Transporters and Their Inhibition In the central nervous system (CNS), the pr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Electrophysiological Use of the GAT-1 Inhibitor NNC-711

Introduction: Understanding the Role of GABA Transporters and Their Inhibition

In the central nervous system (CNS), the precise control of neurotransmitter concentration in the synaptic cleft is paramount for regulating neuronal communication. For the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), this regulation is largely managed by GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the extracellular space, thereby terminating its synaptic action.

This guide focuses on the electrophysiological applications of a potent and selective inhibitor of the GABA transporter 1 (GAT-1), NNC-711 . While the compound "1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester" was specified, this name does not correspond to a widely characterized tool compound in neuroscience. However, its core structure, nipecotic acid ethyl ester, is the foundation for a class of highly selective GAT-1 inhibitors. The most prominent and extensively studied member of this class is NNC-711 (also known as NO-711), and therefore, this guide will detail its use as a representative and powerful tool for modulating GABAergic neurotransmission.

NNC-711 offers high selectivity for GAT-1, making it an invaluable pharmacological tool for isolating the function of this specific transporter in complex neural circuits.[1][2][3] By blocking GAT-1, NNC-711 effectively increases the ambient concentration of GABA in the extracellular space and prolongs its presence in the synaptic cleft following release. This leads to an enhancement of both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition, providing a powerful method to study the role of GABA in neuronal excitability, network oscillations, and synaptic plasticity.[4][5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of NNC-711 in various electrophysiological paradigms.

Mechanism of Action: Enhancing GABAergic Tone

The primary mechanism of NNC-711 is the competitive inhibition of the GAT-1 transporter. GAT-1 is predominantly expressed on the presynaptic terminals of GABAergic neurons and on surrounding astrocytes. Its function is to clear GABA from the synaptic cleft, thus shaping the time course and spatial spread of inhibitory signals.

By inhibiting GAT-1, NNC-711 produces two major effects on GABAergic neurotransmission:

  • Prolongation of Phasic Inhibition: The duration of inhibitory postsynaptic currents (IPSCs) mediated by synaptic GABAA receptors is extended because GABA remains in the synaptic cleft for a longer period.[7]

  • Enhancement of Tonic Inhibition: The elevated ambient GABA levels lead to the persistent activation of high-affinity extrasynaptic GABAA receptors, generating a persistent inhibitory current known as a tonic current.[4][8]

These actions make NNC-711 a potent modulator of neuronal and network activity, with observed anticonvulsant, analgesic, and cognition-enhancing effects in vivo.[2][9]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Astrocyte GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_A_R GABA-A Receptor GABA_synapse->GABA_A_R Binding -> IPSC GAT1_astro GAT-1 GABA_synapse->GAT1_astro Reuptake NNC711 NNC-711 NNC711->GAT1_pre Inhibits NNC711->GAT1_astro Inhibits

Figure 1: Mechanism of GAT-1 Inhibition by NNC-711 at a GABAergic Synapse.

Compound Characteristics and Solution Preparation

Accurate preparation and storage of NNC-711 are critical for reproducible experimental outcomes.

Key Properties of NNC-711
PropertyValueSource
Full Chemical Name 1,2,5,6-Tetrahydro-1-[2-[[(diphenylmethylene)amino]oxy]ethyl]-3-pyridinecarboxylic acid hydrochloride[10]
Common Names NNC-711, NO-711[2][11]
CAS Number 145645-62-1[1]
Molecular Weight 386.88 g/mol (as HCl salt)[1][3]
IC₅₀ Values hGAT-1: 0.04 µM, rGAT-2: 171 µM, hGAT-3: 1700 µM, hBGT-1: 622 µM[1][3]
Solubility and Stock Solution Protocol

NNC-711 is soluble in both aqueous solutions and organic solvents, offering flexibility for experimental design.

SolventMaximum ConcentrationSource
Water 10 mM (3.87 mg/mL)[1][10]
DMSO 100 mM (38.69 mg/mL)[1][10]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh out 5 mg of NNC-711 powder. Note: The molecular weight may vary slightly between batches due to hydration. Always refer to the batch-specific Certificate of Analysis.

  • Solvent Addition: Add 1.29 mL of high-purity DMSO to the vial containing the NNC-711 powder.

  • Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

    • Crucially, avoid repeated freeze-thaw cycles , which can lead to compound degradation.[2]

Electrophysiology Application Protocols

NNC-711 can be applied in a variety of electrophysiological preparations. The working concentration typically ranges from 1 µM to 10 µM, depending on the research question and preparation.

Protocol 1: Whole-Cell Patch-Clamp Recording of Tonic and Phasic GABAergic Currents

This protocol is designed to measure the effect of NNC-711 on both spontaneous IPSCs (sIPSCs) and tonic GABAA receptor-mediated currents in neurons from acute brain slices.

Objective: To quantify the enhancement of GABAergic inhibition by GAT-1 blockade.

Materials:

  • Acute brain slices (e.g., hippocampus, cortex, or suprachiasmatic nucleus).[4]

  • Artificial cerebrospinal fluid (aCSF): Saturated with 95% O₂ / 5% CO₂.

  • Patch pipette internal solution: Containing a CsCl or KCl base to allow for the measurement of GABAA receptor-mediated chloride currents.

  • NNC-711 stock solution (10 mM in DMSO).

  • Pharmacological agents: Tetrodotoxin (TTX) to isolate miniature IPSCs (mIPSCs), and antagonists for ionotropic glutamate receptors (e.g., CNQX, AP5) to isolate GABAergic currents.

Experimental Workflow:

A Prepare acute brain slice and transfer to recording chamber B Establish whole-cell voltage-clamp configuration (-70 mV) A->B C Record baseline sIPSCs and holding current for 5-10 minutes B->C D Bath-apply NNC-711 (e.g., 5-10 µM) C->D E Record changes in sIPSC frequency/kinetics and holding current D->E F Perform washout with aCSF E->F G Analyze data: Compare baseline vs. NNC-711 vs. washout F->G

Figure 2: Experimental Workflow for Patch-Clamp Analysis of NNC-711 Effects.

Step-by-Step Procedure:

  • Preparation: Prepare and maintain viable acute brain slices as per standard laboratory protocols.

  • Cell Identification: Identify a neuron of interest using differential interference contrast (DIC) microscopy.

  • Recording:

    • Establish a stable whole-cell voltage-clamp recording with low series resistance.

    • Hold the neuron at -70 mV to record inward Cl⁻ currents through GABAA receptors.

  • Baseline: Record a stable baseline of sIPSCs and holding current for at least 5 minutes to ensure recording stability.

  • Application of NNC-711:

    • Dilute the 10 mM NNC-711 stock solution into the aCSF to a final working concentration of 5-10 µM. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

    • Switch the perfusion to the aCSF containing NNC-711.

  • Data Acquisition: Record for 10-15 minutes during NNC-711 application to allow for full equilibration and to observe the pharmacological effects.

  • Washout: Switch the perfusion back to standard aCSF and record for an additional 10-15 minutes to assess the reversibility of the effects.

Expected Results and Interpretation:

  • Tonic Current: Application of NNC-711 is expected to induce a significant inward shift in the holding current.[4] This inward current is mediated by the activation of extrasynaptic GABAA receptors by the increased ambient GABA concentration. The magnitude of this tonic current can be quantified by measuring the change in the mean holding current.

  • Phasic Currents (sIPSCs/mIPSCs): The decay time of sIPSCs or mIPSCs is expected to be prolonged, reflecting the extended presence of GABA in the synaptic cleft.[7] Changes in frequency and amplitude can also be observed, which may reflect presynaptic effects or alterations in network activity.[12]

Protocol 2: Extracellular Field Potential Recording

This protocol assesses the impact of enhanced GABAergic inhibition on network excitability and synaptic plasticity.

Objective: To determine how GAT-1 inhibition by NNC-711 modulates synaptic transmission and long-term potentiation (LTP) in a neuronal circuit (e.g., the hippocampal Schaffer collateral pathway).

Materials:

  • Acute hippocampal slices.

  • aCSF and NNC-711 stock solution.

  • Extracellular recording electrode (filled with aCSF) and stimulating electrode.

Step-by-Step Procedure:

  • Setup: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Input-Output Curve: Determine the relationship between stimulus intensity and fEPSP slope to set the test stimulus intensity (typically 30-40% of the maximum response).

  • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds.

  • NNC-711 Application: Perfuse the slice with aCSF containing NNC-711 (e.g., 10 µM) and continue recording for another 20-30 minutes.

  • LTP Induction: Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).

  • Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

Expected Results and Interpretation:

  • Baseline Transmission: By enhancing GABAergic inhibition, NNC-711 is expected to decrease the slope of the baseline fEPSP. This reflects a reduction in network excitability, as the enhanced inhibition shunts the excitatory currents.

  • LTP: The impact on LTP can be complex. Enhanced inhibition may raise the threshold for LTP induction, potentially leading to a reduction in the magnitude of potentiation. This allows researchers to investigate the critical role of inhibitory tone in gating synaptic plasticity.

Conclusion

NNC-711 is a powerful and selective pharmacological tool for the functional investigation of the GAT-1 GABA transporter. Its application in electrophysiological studies allows for the precise manipulation of GABAergic signaling, providing deep insights into the roles of phasic and tonic inhibition in controlling neuronal excitability, synaptic integration, and network dynamics. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can effectively leverage NNC-711 to advance our understanding of inhibitory neurotransmission in both health and disease.

References

  • Wang, L., et al. (2012). GABA transporters regulate tonic and synaptic GABAA receptor-mediated currents in the suprachiasmatic nucleus neurons. PLoS One, 7(9), e46062. [Link]

  • Conti, F., & Manzoni, D. (2011). A role for GAT-1 in Presynaptic GABA Homeostasis?. Frontiers in Cellular Neuroscience, 5, 6. [Link]

  • Kubová, H., & Mares, P. (2001). GABA uptake blocker NNC-711 exhibits marked anticonvulsant action in two cortical epileptic models in immature rats. Epilepsy Research, 46(3), 247-255. [Link]

  • Kohl, M. M., & Paulsen, O. (2013). Impairment of GABA transporter GAT-1 terminates cortical recurrent network activity via enhanced phasic inhibition. Frontiers in Neural Circuits, 7, 149. [Link]

  • Al-Khodari, M. A., et al. (2009). Glutamate Uptake Triggers Transporter-Mediated GABA Release from Astrocytes. PLoS One, 4(9), e7231. [Link]

  • Mouginot, D., et al. (1998). Activation of Presynaptic GABAB Receptors Inhibits Evoked IPSCs in Rat Magnocellular Neurons In Vitro. Journal of Neurophysiology, 79(3), 1508-1517. [Link]

  • Oh, H. J., & Dichter, M. A. (1994). Effect of a gamma-aminobutyric acid uptake inhibitor, NNC-711, on spontaneous postsynaptic currents in cultured rat hippocampal neurons: implications for antiepileptic drug development. Epilepsia, 35(3), 660-665. [Link]

  • Anaclet, C., et al. (2014). GABA transporter-1 inhibitor NO-711 alters the EEG power spectra and enhances non-rapid eye movement sleep during the active phase in mice. Neuropharmacology, 81, 133-144. [Link]

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  • Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABA(A) receptors. Nature Reviews Neuroscience, 6(3), 215-229. [Link]

  • Wu, Y., et al. (2003). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience, 23(2), 522-531. [Link]

  • Kumar, K., et al. (2019). Rational approaches for the design of various GABA modulators and their clinical progression. Future Medicinal Chemistry, 11(13), 1659-1683. [Link]

  • Shaw, A. D., et al. (2020). Tiagabine induced modulation of oscillatory connectivity and activity match PET-derived, canonical GABA-A receptor distributions. NeuroImage, 221, 117173. [Link]

  • Jackson, M. F., et al. (2001). Inhibitory Nature of Tiagabine-Augmented GABAA Receptor–Mediated Depolarizing Responses in Hippocampal Pyramidal Cells. Journal of Neurophysiology, 85(4), 1779-1787. [Link]

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  • Borden, L. A., et al. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology: Molecular Pharmacology Section, 269(2), 219-224. [Link]

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Method

Application Notes and Protocols for the Safe Laboratory Handling of Nipecotic Acid and its Analogs

Introduction: Understanding Nipecotic Acid and its Significance Nipecotic acid, chemically known as (±)-3-Piperidinecarboxylic acid, and its derivatives are invaluable tools in neuroscience research. These compounds prim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Nipecotic Acid and its Significance

Nipecotic acid, chemically known as (±)-3-Piperidinecarboxylic acid, and its derivatives are invaluable tools in neuroscience research. These compounds primarily function as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), thereby increasing the extracellular concentration of GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system.[1][2][3] This mechanism of action makes them critical for studying GABAergic neurotransmission and its role in various neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[4]

While essential for research, the neuroactive properties of nipecotic acid compounds necessitate a robust understanding of their safe handling to protect researchers from potential physiological effects. This document provides a comprehensive guide to the safe laboratory handling of nipecotic acid and its analogs, moving beyond generic chemical safety to address the specific considerations for this class of neuroactive compounds. The protocols and guidelines herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to conduct their work safely and effectively.

PART 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any experiment involving nipecotic acid compounds, a comprehensive evaluation of the potential hazards must be conducted.

Intrinsic Hazards of Nipecotic Acid

Based on available Safety Data Sheets (SDS), nipecotic acid is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[5][6]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[5][6][7]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as a dust.[5][6]

It is crucial to consult the specific SDS for the particular nipecotic acid derivative being used, as potency and handling requirements may vary.

The Neuroactive Dimension: Beyond Standard Chemical Hazards

As GABA uptake inhibitors, accidental exposure to nipecotic acid compounds could theoretically lead to an increase in GABAergic activity in the central nervous system. While the primary routes of occupational exposure (dermal, inhalation of dust) may not lead to immediate and dramatic systemic effects, it is a prudent practice to handle these compounds with the understanding that they are biologically active. Potential, though not commonly reported in laboratory settings, effects of systemic absorption could include dizziness, drowsiness, or other CNS-related symptoms.[8]

Risk Assessment Framework

A systematic risk assessment should be performed and documented before commencing work. This involves:

  • Identifying the Hazards: Review the SDS and any available toxicological data for the specific nipecotic acid compound.

  • Evaluating the Risks: Consider the quantity of the compound being used, the procedures to be performed (e.g., weighing, preparing solutions, administering to cell cultures or animals), and the potential for exposure.

  • Implementing Control Measures: Determine the necessary engineering controls (e.g., fume hood, ventilated balance enclosure), administrative controls (e.g., standard operating procedures, training), and personal protective equipment (PPE).

  • Reviewing and Updating: The risk assessment should be reviewed periodically and whenever there is a significant change in the experimental protocol.

PART 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to nipecotic acid compounds.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with solid nipecotic acid that may generate dust should be conducted in a certified chemical fume hood or a ventilated balance enclosure.[9] This is particularly critical when weighing the compound. For handling solutions, a well-ventilated laboratory space is generally sufficient, though a fume hood is recommended for larger volumes or when working with volatile solvents.

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7]

Personal Protective Equipment (PPE): Essential for All Handling Procedures

The following PPE should be worn at all times when handling nipecotic acid compounds:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7][10]Protects against splashes of solutions and airborne dust particles.
Hand Protection Nitrile or neoprene gloves.[11]Provides a barrier against skin contact. Gloves should be inspected for tears or holes before use and changed regularly, especially if contamination is suspected.[11]
Body Protection A laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or higher.Recommended when weighing solid nipecotic acid, especially in the absence of a ventilated balance enclosure, to prevent inhalation of dust.

PART 3: Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is critical for ensuring consistent and safe handling of nipecotic acid compounds.

SOP for Weighing Solid Nipecotic Acid

This protocol is designed to minimize the risk of inhalation and dermal exposure to powdered nipecotic acid.

Workflow for Weighing Solid Nipecotic Acid

start Start: Prepare for Weighing ppe Don appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat - N95 mask (if needed) start->ppe setup Set up weighing area in a ventilated enclosure or fume hood. ppe->setup weigh Carefully weigh the desired amount of nipecotic acid. setup->weigh transfer Transfer the weighed compound to a suitable container for dissolution. weigh->transfer cleanup Clean the weighing area and spatula with a damp cloth. transfer->cleanup disposal Dispose of contaminated materials in a designated waste container. cleanup->disposal end End: Proceed to Dissolution disposal->end

Caption: Workflow for Safely Weighing Solid Nipecotic Acid.

Step-by-Step Protocol:

  • Preparation: Before handling the compound, ensure you have read and understood the SDS. Prepare your workspace by laying down absorbent bench paper.

  • Don PPE: Put on your safety goggles, nitrile gloves, and lab coat. If not using a ventilated enclosure, an N95 dust mask is required.

  • Weighing:

    • Perform the weighing in a chemical fume hood or a ventilated balance enclosure to capture any airborne particles.

    • Use a clean spatula to transfer the solid nipecotic acid to a tared weigh boat or directly into the vessel for dissolution.

    • Avoid creating dust by handling the compound gently.

  • Post-Weighing:

    • Once the desired amount is weighed, securely cap the stock container.

    • Carefully transfer the weighed compound for the next step in your experiment.

    • Clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth in the designated solid chemical waste.

    • Wipe the spatula clean.

SOP for Preparing Stock Solutions

This protocol outlines the safe preparation of a stock solution of nipecotic acid.

Step-by-Step Protocol:

  • Preparation: In a chemical fume hood, have your weighed nipecotic acid, the appropriate solvent (e.g., water, as nipecotic acid is soluble in water[7]), and a labeled, sealable container for your stock solution ready.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed nipecotic acid.

    • Gently swirl or vortex the mixture until the compound is fully dissolved. Avoid splashing.

  • Storage:

    • Securely cap the container with the stock solution.

    • Label the container clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution under the conditions recommended in the product datasheet, typically in a cool, dry place.[6][7]

SOP for In Vitro Administration

This protocol provides guidelines for applying nipecotic acid solutions to cell cultures.

Step-by-Step Protocol:

  • Preparation: Work in a biological safety cabinet (BSC) to maintain sterility. Have your cell culture plates, the prepared nipecotic acid stock solution, and sterile pipette tips ready.

  • Dilution: Prepare the final working concentration of nipecotic acid by diluting the stock solution in the appropriate cell culture medium.

  • Application:

    • Carefully add the desired volume of the final nipecotic acid solution to your cell culture wells.

    • Pipette gently to avoid disturbing the cells.

  • Incubation: Return the cell culture plates to the incubator.

  • Cleanup: Dispose of all contaminated materials (e.g., pipette tips, tubes) in the appropriate biohazardous waste container.

SOP for In Vivo Administration

This protocol provides general safety guidelines for administering nipecotic acid to research animals. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[12]

Step-by-Step Protocol:

  • Preparation: Prepare the dosing solution in a chemical fume hood. Ensure the final formulation is sterile and appropriate for the route of administration (e.g., intraperitoneal, intravenous).

  • Animal Handling:

    • Wear appropriate PPE, including gloves and a lab coat.

    • Use proper animal handling and restraint techniques to minimize stress to the animal and reduce the risk of accidental needlesticks.

  • Administration: Administer the nipecotic acid solution via the approved route and dosage.

  • Post-Administration:

    • Monitor the animal for any adverse reactions.

    • Dispose of needles and syringes in a designated sharps container.

    • Dispose of any other contaminated materials in the appropriate waste stream.

PART 4: Spill Management and Decontamination

Prompt and correct action in the event of a spill is crucial to prevent exposure and contamination.

Spill Response Decision Tree

spill Spill Occurs assess Assess the Spill: - Size - Location - Solid or Liquid? spill->assess small_solid Small Solid Spill assess->small_solid Small Solid large_solid Large Solid Spill assess->large_solid Large Solid / Unsure liquid_spill Liquid Spill assess->liquid_spill Liquid cleanup_solid Gently sweep up the solid. Avoid creating dust. small_solid->cleanup_solid evacuate Evacuate the immediate area. Inform supervisor and EHS. large_solid->evacuate contain Contain the spill with absorbent material. liquid_spill->contain cleanup_liquid Absorb the liquid with inert material. contain->cleanup_liquid decontaminate Decontaminate the area with soap and water, followed by 70% ethanol. cleanup_solid->decontaminate cleanup_liquid->decontaminate dispose Place all contaminated materials in a sealed bag for disposal. decontaminate->dispose end End: Spill Managed dispose->end

Caption: Decision Tree for Nipecotic Acid Spill Response.

Decontamination Procedures
  • Surfaces: For general cleaning of surfaces that may have come into contact with nipecotic acid, wash with a standard laboratory detergent and water, followed by a rinse with 70% ethanol.

  • Equipment: Glassware and other non-porous equipment can be decontaminated by washing thoroughly with soap and water.

PART 5: Waste Disposal

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Solid Waste: Collect all solid waste contaminated with nipecotic acid (e.g., weigh boats, contaminated gloves, absorbent paper) in a clearly labeled, sealed container. Dispose of it through your institution's hazardous chemical waste program.

  • Liquid Waste: Aqueous solutions of nipecotic acid should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain.

  • Sharps: All needles and syringes used for in vivo administration must be disposed of in a designated sharps container.

Conclusion

Nipecotic acid and its analogs are powerful research tools that can be handled safely with the proper knowledge and precautions. By implementing the engineering controls, wearing the appropriate PPE, and adhering to the detailed protocols outlined in this guide, researchers can minimize their risk of exposure and continue to advance our understanding of the GABAergic system and its role in health and disease. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • PubChem. (n.d.). Nipecotic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. United States Department of Labor. Retrieved from [Link]

  • Office of Research, University of Notre Dame. (2016). Appendix F: Guidelines for Work with Toxins of Biological Origin. Retrieved from [Link]

  • Paparo, M., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PMC. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). New approach methods for adult and developmental neurotoxicity. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA reuptake inhibitor. Retrieved from [Link]

  • Tal, O., et al. (2022). Structural basis of GABA reuptake inhibition. PMC. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • National Institutes of Health. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Publications. Retrieved from [Link]

  • University of California, Santa Barbara. (2019). Guidelines for the Safe Handling of Picric Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide. Retrieved from [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • PubChem. (n.d.). Guvacine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Guide for the Care and Use of Laboratory Animals. Retrieved from [Link]

  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nipecotic Acid Ester Synthesis & HPLC Analysis

Welcome to the technical support center for the synthesis and HPLC analysis of nipecotic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and HPLC analysis of nipecotic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experimental work. Here, we provide in-depth, field-proven insights into identifying and troubleshooting common impurities that can arise during the synthesis of these important pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for nipecotic acid esters, and how do they influence the impurity profile?

A1: The two most prevalent synthetic pathways to nipecotic acid esters, such as ethyl nipecotate, are:

  • Hydrogenation of Nicotinic Acid followed by Esterification: This is a widely used industrial method where nicotinic acid is reduced to nipecotic acid, which is then esterified. The impurity profile is often influenced by the efficiency of the hydrogenation and esterification steps.

  • Esterification of Nipecotic Acid: This route starts directly with nipecotic acid, which is then esterified. The purity of the starting nipecotic acid is crucial in this process.

The choice of synthesis route directly impacts the potential impurities. For instance, the hydrogenation route may introduce impurities related to incomplete reduction or over-reduction of the pyridine ring.

Q2: What are the common process-related impurities I should be aware of during nipecotic acid ester synthesis?

A2: Process-related impurities are substances that are introduced or formed during the synthesis process. For nipecotic acid ester synthesis, these can be broadly categorized as:

  • Starting Material-Related:

    • Nicotinic Acid: If the hydrogenation of nicotinic acid is incomplete, it can carry over into the final product.

    • Nipecotic Acid: In the direct esterification route, unreacted nipecotic acid is a common impurity.

    • Isonicotinic Acid and other isomers: Commercial nicotinic acid may contain isomeric impurities that can also be hydrogenated and esterified, leading to isomeric ester impurities.[1]

  • Reagent-Related:

    • Residual Solvents: Alcohols (e.g., ethanol), and other solvents used in the reaction and purification steps.

    • Catalyst Residues: Traces of hydrogenation catalysts (e.g., Palladium, Rhodium) may be present.

  • By-products:

    • Over-hydrogenation Products: Hydrogenation of the carboxylic acid group can lead to the formation of piperidine-3-methanol.

    • Dimerization Products: Under certain conditions, intermolecular reactions can lead to the formation of dimeric species.

    • N-Alkylation Products: If the esterification is carried out under conditions that favor N-alkylation, impurities with an alkyl group on the piperidine nitrogen may be formed.

Q3: What are the likely degradation products of nipecotic acid esters?

A3: Degradation products can form during the synthesis, purification, or storage of nipecotic acid esters. Common degradation pathways include:

  • Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of moisture, acid, or base, leading to the formation of nipecotic acid.

  • Oxidation: The piperidine nitrogen can be oxidized to form the corresponding Nipecotic Acid Ester N-oxide .[2][3][4] This is a common degradation pathway for many nitrogen-containing heterocyclic compounds.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various degradation products. Forced degradation studies under photolytic conditions are recommended by ICH guidelines to identify such impurities.[5][6][7][8]

HPLC Troubleshooting Guide

Q4: I am seeing an unexpected peak in my HPLC chromatogram when analyzing my synthesized ethyl nipecotate. How can I identify it?

A4: An unexpected peak can be an impurity, a degradation product, or an artifact. Here’s a systematic approach to its identification:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard of pure ethyl nipecotate. Check for consistent retention times and peak shapes.

  • Spiking Experiments:

    • Spike with Starting Materials: Inject a sample spiked with a small amount of nicotinic acid and nipecotic acid. An increase in the area of the unknown peak suggests it could be one of these starting materials.

    • Spike with Potential By-products: If you have access to potential by-product standards, spiking your sample with them can help in identification.

  • Forced Degradation Studies: Subject a pure sample of ethyl nipecotate to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.[6][7][9] This will help you to intentionally generate degradation products and compare their retention times with your unknown peak. For example, hydrolysis will likely increase the peak corresponding to nipecotic acid.

  • LC-MS Analysis: If the impurity cannot be identified by the above methods, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the unknown peak, which can provide significant clues to its structure.

Q5: My ethyl nipecotate peak is showing significant tailing. What could be the cause and how can I fix it?

A5: Peak tailing for basic compounds like ethyl nipecotate is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica-based column packing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically a pH > 7). However, ensure your column is stable at higher pHs. Alternatively, lowering the pH (e.g., to pH 2-3) will protonate the amine group and can sometimes improve peak shape, though silanol interactions can still occur.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups. Using such a column is highly recommended for analyzing basic compounds.

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1% v/v), into your mobile phase. These additives will preferentially interact with the active silanol sites, reducing their interaction with your analyte. A chiral HPLC method for ethyl nipecotate enantiomers successfully utilized diethylamine in the mobile phase.[2][10][11]

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.

Q6: I am trying to separate the enantiomers of my synthesized racemic ethyl nipecotate. What are the recommended chiral HPLC conditions?

A6: Chiral separation is crucial for stereospecific synthesis. A validated chiral HPLC method for the enantiomeric separation of ethyl nipecotate has been reported.[2][10][11]

Recommended Starting Method:

  • Column: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak IA or similar).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v).[2][10][11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm), as nipecotic acid esters lack a strong chromophore.

  • Column Temperature: Ambient or controlled at 25 °C.

This method has been shown to provide good resolution between the R-(-)- and S-(+)-enantiomers of ethyl nipecotate.[2][10][11]

Summary of Potential Impurities and Analytical Starting Points

Table 1: Common Impurities in Nipecotic Acid Ester Synthesis

Impurity NamePotential SourceRecommended Analytical Approach
Nicotinic AcidIncomplete hydrogenation of starting materialReversed-Phase HPLC with UV detection
Nipecotic AcidIncomplete esterification or hydrolysis of the esterReversed-Phase HPLC with UV detection (at low wavelength) or derivatization
Isomeric Piperidine Carboxylic Acid EstersIsomeric impurities in nicotinic acid starting materialReversed-Phase HPLC, may require method development for separation
Piperidine-3-methanolOver-hydrogenation of nicotinic acidReversed-Phase HPLC
Nipecotic Acid Ester N-oxideOxidation of the piperidine nitrogenReversed-Phase HPLC, LC-MS for identification
Dimeric By-productsSide reactions during synthesisReversed-Phase HPLC with gradient elution, LC-MS for identification
(S)-enantiomer (if R is desired, and vice-versa)Incomplete chiral resolution or racemizationChiral HPLC

Table 2: Recommended Starting HPLC Conditions for Impurity Profiling

ParameterReversed-Phase HPLCChiral HPLC
Column C18, base-deactivated (e.g., 250 mm x 4.6 mm, 5 µm)Immobilized amylose-based (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Watern-Hexane
Mobile Phase B Acetonitrile or MethanolEthanol with 0.1% Diethylamine
Gradient Start with a low percentage of B, ramp up to elute less polar impuritiesIsocratic (e.g., 80:20 A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25-30 °C25 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL

Experimental Protocols & Workflows

Protocol 1: Step-by-Step Forced Degradation Study

This protocol is based on ICH guideline Q1A(R2) for stress testing.[9]

  • Prepare Stock Solution: Prepare a stock solution of your purified nipecotic acid ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase before injection.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase before injection.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase before injection.

  • Thermal Degradation: Store the solid sample and the stock solution at 60 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples by HPLC along with a control sample (unstressed). Compare the chromatograms to identify degradation products.

Diagrams

Synthesis_Impurities Nicotinic_Acid Nicotinic Acid Nipecotic_Acid Nipecotic Acid Nicotinic_Acid->Nipecotic_Acid Hydrogenation Piperidine_3_methanol Piperidine-3-methanol (Over-hydrogenation) Nicotinic_Acid->Piperidine_3_methanol Over-reduction Isonicotinic_Acid Isonicotinic Acid (Isomeric Impurity) Isonicotinic_Acid->Nipecotic_Acid Co-reacts Nipecotic_Ester Nipecotic Acid Ester (Final Product) Nipecotic_Acid->Nipecotic_Ester Esterification Dimer Dimer (By-product) Nipecotic_Acid->Dimer Side-reaction N_Oxide N-Oxide (Oxidation) Nipecotic_Ester->N_Oxide Oxidation Hydrolysis_Product Nipecotic Acid (Hydrolysis) Nipecotic_Ester->Hydrolysis_Product Hydrolysis

Caption: Synthetic pathway and potential impurity formation.

HPLC_Troubleshooting Start Unexpected Peak in HPLC Check_System 1. Verify System Suitability (Run Standard) Start->Check_System Spiking 2. Spiking Experiments (Starting Materials, etc.) Check_System->Spiking System OK Fix_System Troubleshoot HPLC System Check_System->Fix_System System Fail Forced_Deg 3. Forced Degradation Study (Acid, Base, Peroxide) Spiking->Forced_Deg Peak Unidentified Identify_Impurity Identify Impurity Spiking->Identify_Impurity Peak Identified LC_MS 4. LC-MS Analysis Forced_Deg->LC_MS Peak Unidentified Forced_Deg->Identify_Impurity Peak Identified LC_MS->Identify_Impurity Structure Elucidated Fix_System->Check_System

Caption: HPLC troubleshooting workflow for unknown peaks.

References

Sources

Optimization

Technical Support Center: Aqueous Stability of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester. This document provides in-depth guidance, troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester. This document provides in-depth guidance, troubleshooting, and best practices for handling this compound in aqueous solutions, with a focus on ensuring experimental integrity and reproducibility.

Introduction: Understanding the Molecule

1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester is a derivative of nipecotic acid, a known inhibitor of GABA uptake.[1][2] Ester derivatives like this are often synthesized as prodrugs to enhance properties such as lipophilicity and cell permeability.[1][3] However, the ester functional group introduces a potential liability: susceptibility to hydrolysis in aqueous environments. This guide is designed to help you navigate the stability challenges associated with this ethyl ester to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in aqueous solutions?

A1: The primary stability concern is the hydrolysis of the ethyl ester bond.[4] This reaction cleaves the ester, yielding the parent carboxylic acid, 1-(Carboxy-phenyl-methyl)-nipecotic acid, and ethanol. This degradation is often catalyzed by acidic or basic conditions and can significantly impact the concentration of the active ester compound in your experiments over time.[4]

Q2: What are the main factors that influence the rate of hydrolysis?

A2: The stability of the ethyl ester is principally affected by three factors:

  • pH: The rate of ester hydrolysis is highly pH-dependent. It is generally fastest under strongly acidic (pH < 2) or alkaline (pH > 8) conditions and slowest in a slightly acidic to neutral pH range (typically pH 4-6).[5][6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at lower temperatures (e.g., 2-8°C) will significantly slow down degradation compared to room temperature or 37°C.

  • Buffer Composition: While less common, certain buffer components can potentially catalyze hydrolysis. It is crucial to use standard, non-reactive buffers and to validate the compound's stability in your specific experimental medium.

Q3: What are the degradation products I should look for?

A3: The expected degradation product is the corresponding dicarboxylic acid, formed by the hydrolysis of the ethyl ester. When analyzing your samples using techniques like High-Performance Liquid Chromatography (HPLC), you should look for a new, typically more polar peak that elutes earlier than the parent ester compound.[][8] Coupling HPLC with mass spectrometry (LC-MS) can definitively confirm the identity of this degradant.[8]

Q4: How stable are nipecotic acid esters at physiological pH (7.4)?

A4: The stability at pH 7.4 can vary depending on the exact structure of the ester. Some studies on nipecotic acid esters show they are relatively stable in pH 7.4 buffer, but hydrolysis is significantly accelerated in the presence of serum or plasma due to enzymatic activity (esterases).[9][10] Therefore, for in vitro experiments in biological media, both chemical and enzymatic hydrolysis must be considered.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester.

Issue 1: Inconsistent results or loss of compound activity over the course of an experiment.

  • Probable Cause: Degradation of the ethyl ester in your aqueous experimental buffer.

  • Troubleshooting Steps:

    • Verify pH of Solution: Immediately measure the pH of your buffer/media. Ensure it is within the optimal stability range if possible.

    • Perform a Time-Course Stability Check: Prepare your solution and analyze its purity/concentration via HPLC at several time points (e.g., 0, 2, 4, 8, 24 hours) under the exact experimental conditions (temperature, buffer).[11] This will quantify the rate of degradation.

    • Lower the Temperature: If your experiment allows, perform it at a lower temperature to slow hydrolysis.

    • Prepare Fresh Solutions: For long experiments, consider preparing fresh stock solutions and adding them to the experiment at later time points to minimize the time the compound spends in the aqueous solution.

Issue 2: An unexpected peak appears and grows in my chromatogram (HPLC) over time.

  • Probable Cause: This new peak is likely the carboxylic acid degradant from ester hydrolysis.

  • Troubleshooting Steps:

    • Forced Degradation Study: To confirm the identity of the peak, perform a forced degradation study. Intentionally degrade a sample of the ester by treating it with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) and heating gently. Analyze these samples by HPLC. The peak that grows under these conditions should match the retention time of your unknown peak.

    • LC-MS Analysis: Analyze the sample using LC-MS to confirm the mass of the unknown peak. It should correspond to the mass of the hydrolyzed dicarboxylic acid.

Issue 3: Difficulty preparing a stable, concentrated stock solution.

  • Probable Cause: Using an inappropriate solvent or aqueous buffer for the stock solution.

  • Troubleshooting Steps:

    • Use an Anhydrous Organic Solvent: Prepare your primary stock solution in an anhydrous organic solvent like DMSO or ethanol, where the ester will be much more stable. Store this stock solution at -20°C or -80°C.

    • Dilute Just Before Use: Prepare the final aqueous working solution by diluting the organic stock solution into your experimental buffer immediately before starting the experiment. This minimizes the time the compound is exposed to aqueous conditions.

    • Limit Freeze-Thaw Cycles: Aliquot your organic stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation over time.

Quantitative Stability Data

The stability of an ester is often characterized by its half-life (t½) under various conditions. The following table provides illustrative data on how pH and temperature can affect the stability of a typical ethyl ester prodrug.

ConditionpHTemperature (°C)Illustrative Half-life (t½)Stability Profile
Strongly Acidic1.237~ 2 hoursVery Unstable
Moderately Acidic4.537> 48 hoursMost Stable
Physiological7.437~ 12 hoursModerately Unstable
Moderately Basic9.037~ 1.5 hoursVery Unstable
Refrigerated7.44> 7 daysSignificantly Stabilized

Note: This data is illustrative for a typical ethyl ester and should be experimentally confirmed for 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester.

Experimental Protocols & Workflows

Protocol 1: Performing a pH-Rate Profile Stability Study

This protocol outlines how to determine the stability of the compound across a range of pH values. This is a crucial step in understanding its chemical liability.[12]

Objective: To quantify the rate of hydrolysis of the ethyl ester at different pH values.

Materials:

  • 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

  • Anhydrous DMSO for stock solution

  • A series of buffers (e.g., pH 2, 4, 5, 7.4, 9)

  • HPLC system with a suitable column (e.g., C18)[]

  • Constant temperature incubator (e.g., 37°C)

Workflow Diagram:

G cluster_prep 1. Preparation cluster_exp 2. Experiment Execution cluster_analysis 3. Analysis prep_stock Prepare 10 mg/mL Stock in Anhydrous DMSO initiate Dilute Stock into each Buffer to final concentration (e.g., 10 µg/mL) prep_stock->initiate prep_buffers Prepare Aqueous Buffers (e.g., pH 2, 4, 5, 7.4, 9) prep_buffers->initiate t0 Immediately take t=0 sample. Quench & Analyze via HPLC. initiate->t0 incubate Incubate all solutions at constant temperature (e.g., 37°C) initiate->incubate hplc Analyze all samples by validated HPLC method t0->hplc sampling Withdraw aliquots at set time points (e.g., 1, 2, 4, 8, 24h) incubate->sampling quench Quench reaction (e.g., acidify or dilute in mobile phase) sampling->quench quench->hplc data Plot % Remaining vs. Time. Calculate rate constants (k) and half-life (t½). hplc->data

Caption: Workflow for a pH-rate stability study.

Procedure:

  • Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in anhydrous DMSO. Separately, prepare a series of aqueous buffers covering the desired pH range.

  • Initiation: Dilute the stock solution into each buffer to a final working concentration (e.g., 10 µg/mL). Mix well.

  • Time=0 Sample: Immediately after dilution, take the first sample (t=0) from each pH solution. Quench the degradation by diluting the sample in a cold, acidic mobile phase or other suitable solvent to stop the reaction. Analyze by HPLC.

  • Incubation: Place the remaining solutions in a constant temperature incubator set to your desired experimental temperature (e.g., 37°C).

  • Time-Point Sampling: Withdraw samples at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours). The frequency should be adjusted based on the expected stability.[13] Quench and store each sample appropriately (e.g., at 4°C) until analysis.

  • HPLC Analysis: Analyze all samples from all time points in a single HPLC run to ensure consistency. The HPLC method must be "stability-indicating," meaning it can separate the parent compound from its degradation products.[][12]

  • Data Analysis: For each pH, plot the natural logarithm of the remaining percentage of the parent compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). The half-life can be calculated as t½ = 0.693 / k.

References

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Dal Zio, E., et al. (n.d.). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]

  • Trache, D., & Tarchoun, A. F. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry, 49(4), 319-335.
  • Virk, G., et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 31(3), 657-669.
  • Kao, C. J., & Lee, V. H. (1995). Hydrolysis of nipecotic acid phenyl esters. Journal of Pharmaceutical Sciences, 84(5), 553-557.
  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284.
  • General guidelines for stability testing of pharmaceutical products. (n.d.). Pan American Health Organization (PAHO). [Link]

  • Trache, D., & Tarchoun, A. F. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry, 49(4), 319-335.
  • Sharma, R., et al. (2020). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Bioorganic & Medicinal Chemistry, 28(1), 115193.
  • ICH Q1: Stability Testing of Drug Substances and Drug Products. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Amagliani, A., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 25(24), 5871.
  • Zou, L., et al. (2009). Kinetic study of the hydrolysis of a carboxylic acid ester promoted by the complex Bis(O,O′-di(2-phenylethyl)dithiophosphato) nickel(II). Transition Metal Chemistry, 34(4), 423-428.
  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Lee, S., et al. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
  • Tsolaki, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Antioxidants, 11(10), 2043.
  • Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline. [Link]

  • Jacobson, M. P., et al. (2012). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. Journal of Medicinal Chemistry, 55(17), 7844-7853.
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Bires, F., & El-Aasser, M. (1968). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 37-40.
  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. [Link]

Sources

Troubleshooting

Scalability challenges in the synthesis of nipecotic acid derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of nipecotic acid and its derivatives. As a Senior Application Scientist, I have designed...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of nipecotic acid and its derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and practical, field-proven protocols. This resource is structured to address the common and often complex scalability challenges encountered during the synthesis of these valuable pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis and properties of nipecotic acid derivatives.

Q1: What are the most common starting materials for the large-scale synthesis of nipecotic acid, and what are the primary considerations for choosing one?

A1: The most prevalent starting material for industrial-scale synthesis is nicotinic acid (niacin) . Its availability and relatively low cost make it an attractive option.[1][2] The primary challenge with this route is the hydrogenation of the pyridine ring, which often requires high pressure and specialized catalysts.[3] Another common starting material is 3-piperidine formamide , which can be hydrolyzed to nipecotic acid. This route can be advantageous for producing chiral (S)-nipecotic acid, as the hydrolysis can be combined with a chiral resolution step.[4]

Q2: Why is the purification of nipecotic acid often challenging, especially at scale?

A2: Nipecotic acid is a zwitterionic compound , meaning it possesses both an acidic carboxylic acid group and a basic secondary amine. This dual nature leads to high polarity and solubility in water, but poor solubility in many organic solvents, making extraction and crystallization difficult. Furthermore, it can tenaciously hold onto salts, complicating purification.[5]

Q3: What are the main safety concerns when working with hydrogenation catalysts like Raney Nickel?

A3: Raney Nickel is pyrophoric and can ignite spontaneously when exposed to air, especially in its dry, powdered form.[6] It is typically stored and handled as a slurry in water to mitigate this risk.[7][8] Safe handling procedures, including working in a well-ventilated fume hood and having a Class D fire extinguisher readily available, are crucial. Quenching the catalyst after the reaction must be done carefully to control the evolution of hydrogen gas.[7]

Q4: For what therapeutic applications are nipecotic acid derivatives developed?

A4: Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, which makes its derivatives valuable for developing treatments for neurological and psychological disorders.[9] However, nipecotic acid itself has poor blood-brain barrier permeability.[5] Therefore, more lipophilic derivatives, often esters or N-substituted analogues, are synthesized as prodrugs to improve their pharmacokinetic properties.[1]

Troubleshooting Guide 1: Hydrogenation of Nicotinic Acid and its Derivatives

The reduction of the aromatic pyridine ring is a critical step in the synthesis of nipecotic acid from nicotinic acid. This process is often fraught with challenges, especially when scaling up.

Q: My hydrogenation of nicotinic acid is slow or incomplete. What are the likely causes and how can I improve the reaction rate and conversion?

A: Several factors can contribute to a sluggish or incomplete hydrogenation. Let's break down the potential issues and solutions:

  • Catalyst Activity:

    • Cause: The catalyst may be poisoned or deactivated. Trace impurities in the starting material or solvent can bind to the active sites of the catalyst.

    • Solution: Ensure the nicotinic acid and solvent are of high purity. Pre-treating the starting material with activated carbon can sometimes remove catalyst poisons. Also, consider increasing the catalyst loading, but be mindful of the cost implications on a larger scale.

  • Reaction Conditions:

    • Cause: Insufficient hydrogen pressure or temperature can lead to slow reaction rates. The choice of solvent also plays a critical role.

    • Solution:

      • Pressure: Increase the hydrogen pressure. Many procedures for pyridine hydrogenation recommend pressures from 2 atmospheres up to 70 bar.[3][10][11]

      • Temperature: Gently increasing the temperature can enhance the reaction rate. However, be cautious, as excessive heat can lead to side reactions and catalyst degradation.

      • Solvent: Water or acetic acid are common solvents for the hydrogenation of pyridines.[10][11] Acetic acid can help to activate the ring towards reduction.

  • Catalyst Choice:

    • Cause: The chosen catalyst may not be optimal for this specific transformation.

    • Solution: Rhodium on alumina (Rh/Al₂O₃) or rhodium(III) oxide (Rh₂O₃) are often reported to be highly effective for pyridine hydrogenation under mild conditions.[3][10] Platinum oxide (PtO₂) is also a viable option, though it may require harsher conditions.[11] Palladium on carbon (Pd/C) is generally less effective for the reduction of the pyridine ring itself but can be used for intermediates.[4]

CatalystTypical ConditionsAdvantagesDisadvantages
Rh/Al₂O₃ or Rh₂O₃ Low to moderate pressure (2-10 bar H₂), room temperature to 50°C, water or acetic acid solvent.[3][10]High activity under mild conditions.Higher cost compared to other catalysts.
PtO₂ Moderate to high pressure (50-70 bar H₂), room temperature, acetic acid solvent.[11]Effective for a range of substituted pyridines.May require higher pressures and can be sensitive to impurities.
Raney Nickel High pressure and temperature.Lower cost.Can be pyrophoric and requires careful handling.[6]

Q: I am observing significant byproduct formation during the hydrogenation. What are these byproducts and how can I minimize them?

A: The primary byproduct of concern is the result of decarboxylation , leading to the formation of piperidine.[10] This is particularly an issue when using platinum catalysts in acidic media.[10]

  • Mechanism of Decarboxylation: The acidic conditions can promote the loss of the carboxylic acid group, especially at elevated temperatures.

  • Mitigation Strategies:

    • Catalyst Selection: Rhodium catalysts are generally less prone to causing decarboxylation compared to platinum catalysts in this reaction.[10]

    • Reaction Conditions: Running the reaction at lower temperatures can help to suppress this side reaction.

    • Substrate Form: Hydrogenating the sodium salt of nicotinic acid can prevent decarboxylation, but this complicates the workup as the free acid needs to be isolated from the resulting salt mixture.[10]

Another potential issue is the formation of partially hydrogenated intermediates, such as tetrahydropyridine derivatives. This is usually a result of incomplete reaction and can be addressed by optimizing the reaction time, hydrogen pressure, and catalyst loading.

Troubleshooting Guide 2: Chiral Synthesis and Resolution of Nipecotic Acid

For many pharmaceutical applications, a single enantiomer of a nipecotic acid derivative is required. This presents challenges in either performing an asymmetric synthesis or resolving a racemic mixture.

Q: My chiral resolution of racemic nipecotic acid using a resolving agent like tartaric acid is giving low yield and/or low enantiomeric excess (ee). What can I do to improve this?

A: Chiral resolution via diastereomeric salt formation is a powerful technique but requires careful optimization.[12][13]

  • Solvent Choice:

    • Cause: The solubility difference between the two diastereomeric salts is highly dependent on the solvent. If both salts are too soluble or too insoluble, separation will be poor.

    • Solution: Screen a variety of solvents and solvent mixtures. Alcohols like methanol or ethanol, and mixtures with water or ethyl acetate are common starting points.[14][15] The goal is to find a system where one diastereomer crystallizes out cleanly while the other remains in the mother liquor.

  • Stoichiometry of Resolving Agent:

    • Cause: Using an incorrect amount of the resolving agent can lead to incomplete salt formation or co-precipitation of the undesired diastereomer.

    • Solution: Typically, 0.5 equivalents of the resolving agent are used to form the salt with one enantiomer of the racemate. However, this can be varied, and sometimes using slightly more or less can improve the resolution efficiency.

  • Crystallization Conditions:

    • Cause: The rate of cooling and the final temperature can significantly impact the purity of the crystallized diastereomer. Rapid cooling can trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature and then further cool it in an ice bath. Seeding the solution with a small crystal of the desired diastereomeric salt can promote controlled crystallization.[14]

Troubleshooting Diastereomeric Salt Crystallization

G Start Low Yield or Low ee in Chiral Resolution Solvent Is the solvent system optimized? Start->Solvent Stoichiometry Is the stoichiometry of the resolving agent correct? Solvent->Stoichiometry Yes Edge_Solvent Screen different solvents and solvent mixtures. Solvent->Edge_Solvent No Cooling Is the cooling rate controlled? Stoichiometry->Cooling Yes Edge_Stoichiometry Adjust the equivalents of the resolving agent. Stoichiometry->Edge_Stoichiometry No Purity Is the starting material pure? Cooling->Purity Yes Edge_Cooling Implement slow cooling and consider seeding. Cooling->Edge_Cooling No Result Improved Resolution Purity->Result Yes Edge_Purity Purify the racemic mixture before resolution. Purity->Edge_Purity No Edge_Solvent->Stoichiometry Edge_Stoichiometry->Cooling Edge_Cooling->Purity Edge_Purity->Result

Caption: Decision tree for troubleshooting chiral resolution.

Q: I am using an Evans chiral auxiliary for an asymmetric synthesis of a nipecotic acid precursor, but the cleavage of the auxiliary is problematic at a larger scale. What are the challenges?

A: While Evans auxiliaries are excellent for achieving high diastereoselectivity, their removal can be challenging on a larger scale.[16][17]

  • Cleavage Conditions: The standard method using lithium hydroperoxide (LiOOH) can generate oxygen gas as a byproduct, which poses a significant safety risk in a large reactor with flammable solvents.[17]

  • Workup: The workup often involves quenching with a reducing agent like sodium bisulfite, followed by extractions. On a large scale, these operations can be time-consuming and may lead to emulsion formation.

  • Auxiliary Recovery: Efficient recovery of the expensive chiral auxiliary is crucial for the economic viability of the process. This requires a robust and scalable purification procedure for the auxiliary.

Troubleshooting Guide 3: Purification of Nipecotic Acid and its Salts

The zwitterionic nature of nipecotic acid makes its purification a common bottleneck.

Q: I am struggling to crystallize nipecotic acid from my reaction mixture. It either remains as an oil or precipitates with a lot of impurities.

A: This is a classic challenge with zwitterionic compounds. Here are some strategies:

  • pH Adjustment to the Isoelectric Point (pI):

    • Mechanism: At its isoelectric point, the net charge of the zwitterionic molecule is zero, and its solubility in water is at a minimum. This is the ideal pH for crystallization.

    • Procedure: Carefully adjust the pH of the aqueous solution of your crude nipecotic acid to its pI (around 4.75).[2] This can be done by adding an acid or base dropwise while monitoring the pH. The nipecotic acid should precipitate out.

  • Solvent-Antisolvent Crystallization:

    • Mechanism: This technique involves dissolving the compound in a solvent in which it is soluble and then adding an "antisolvent" in which it is insoluble to induce precipitation.

    • Procedure: Dissolve the crude nipecotic acid in a minimal amount of a polar solvent like water or methanol. Then, slowly add a less polar antisolvent, such as ethanol or petroleum ether, until the solution becomes turbid.[4] Allow the solution to stand, and crystals should form. A patent describes a purification step involving dissolving the crude product in methanol, filtering, concentrating, and then adding a mixture of ethanol and petroleum ether to precipitate the purified (S)-nipecotic acid.[4]

  • Ion-Exchange Chromatography:

    • Mechanism: This is a powerful technique for removing ionic impurities. The crude nipecotic acid solution is passed through an ion-exchange resin, which selectively binds the nipecotic acid. It is then eluted with a solution of a different pH or ionic strength.

    • Application: This method is particularly useful for removing inorganic salts that may have been introduced during the synthesis or workup.

Troubleshooting Guide 4: Synthesis of N-Substituted Nipecotic Acid Derivatives

The N-alkylation of nipecotic acid or its esters is a common final step to produce pharmacologically active derivatives.

Q: My N-alkylation reaction is slow, and I am observing the formation of multiple products.

A: The N-alkylation of secondary amines like nipecotic acid can be prone to several issues.[18][19]

  • Slow Reaction Rate:

    • Cause: The reaction generates an acid (e.g., HBr from an alkyl bromide) which protonates the starting amine, rendering it non-nucleophilic.

    • Solution: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to scavenge the acid as it is formed.[20]

  • Overalkylation:

    • Cause: The product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[18][19]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent.

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times.[5] This favors the reaction with the more abundant secondary amine.

General N-Alkylation Workflow

G Start Start: Nipecotic Acid Derivative (Secondary Amine) Reaction Reaction with Alkyl Halide + Base (e.g., K₂CO₃) Start->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Chromatography or Crystallization) Workup->Purification Product Final Product: N-Alkyl Nipecotic Acid Derivative Purification->Product

Caption: A typical workflow for N-alkylation.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Nicotinic Acid to Nipecotic Acid

This protocol is adapted from a patented procedure and should be performed by trained personnel with appropriate safety precautions for handling hydrogen and catalysts.[10]

  • Preparation: In a suitable high-pressure reactor (e.g., a Parr shaker), suspend nicotinic acid (1.0 eq) in deionized water.

  • Catalyst Addition: Add 5% rhodium on alumina catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 2 atmospheres. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 4 hours.

  • Workup: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain crude nipecotic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ethanol.

Protocol 2: Chiral Resolution of Racemic Ethyl Nipecotate with Di-benzoyl-L-tartaric Acid

This protocol is a general representation of a diastereomeric salt resolution.[15]

  • Salt Formation: Dissolve racemic ethyl nipecotate (1.0 eq) in a suitable solvent such as ethyl acetate. Add di-benzoyl-L-tartaric acid (0.5-1.0 eq). Heat the mixture to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Base: Suspend the diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to deprotonate the tartaric acid and liberate the free ethyl nipecotate.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to isolate the enantiomerically enriched ethyl nipecotate.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

References

  • Di, M., Esposito, M., De Nisco, M., et al. (2003). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry, 46(12), 2511-2519. [Link]

  • Chuck, R. (2002). A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry, 56(4), 130-134. [Link]

  • CN106831540B. (2018). A kind of preparation method of (S)-nipecotic acid.
  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 236-241. [Link]

  • Pataki, H., Farkas, A., Marosi, G., & Nagy, Z. K. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 224-235. [Link]

  • Kaur, H., Kumar, V., & Singh, P. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114336. [Link]

  • Chamberland, S. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Bio, M. M., & Williams, J. M. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1353-1357. [Link]

  • Patel, T. R., & Sudani, B. L. (2015). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Journal of Chemical and Pharmaceutical Research, 7(8), 633-639. [Link]

  • US3159639A. (1964). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 263-271. [Link]

  • Wang, D., & Zhang, X. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(15), 3786-3789. [Link]

  • Szymańska, K., & Szymański, D. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(2), 765. [Link]

  • Bernardi, L., & Robb, M. A. (2001). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 1(1), 154-156. [Link]

  • Cole, S. P., & Jamison, T. F. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11213-11224. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Raney Nickel. [Link]

  • Kozma, D. (Ed.). (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC press. [Link]

  • Li, G. (2019). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Current Organic Synthesis, 16(6), 803-816. [Link]

  • Allais, C. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023, December 2). Nicotinic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Wikipedia contributors. (2023, December 18). Raney nickel. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Jones, C. D. (2013). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION (Doctoral dissertation, University of Liverpool). [Link]

  • Maloney, K. M., & Bio, M. M. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. Organic Process Research & Development, 23(7), 1353-1357. [Link]

  • Scribd. (n.d.). Crystallization S16. [Link]

  • LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Pataki, H., Farkas, A., Marosi, G., & Nagy, Z. K. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1837-1848. [Link]

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Organic & Biomolecular Chemistry, 22(2), 236-241. [Link]

  • Huber, C. (1941). Nicotinic acid. Organic Syntheses, 21, 81. [Link]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Environmental Health and Safety. (n.d.). SOP: Quenching of Water Reactive Materials. [Link]

  • NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry. [Link]

  • Price, D. J. (2010). Isolation of enantiomers via diastereomer crystallisation (Doctoral dissertation, UCL (University College London)). [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?[Link]

  • Bernardi, L., & Robb, M. A. (2001). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 1(1), 154-156. [Link]

  • US3037987A. (1962). Purification of nicotinic acid.
  • Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 263-271. [Link]

  • University of California, Santa Cruz. (n.d.). Safety Slide: Raney Nickel. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Richardson, T. E., & Rychnovsky, S. D. (1998). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 75(10), 1284. [Link]

  • WO2002068391A1. (2002). Process for resolving racemic mixtures of piperidine derivatives.
  • CH633264A5. (1982). N-alkyl-piperidine DERIVATIVES.
  • Dale, C., & Jones, A. G. (2001). Implementation of a crystallization step into the purification process of a recombinant protein. Biotechnology and bioengineering, 72(2), 217-226. [Link]

  • O'Connor-Cox, E. S., & Ingledew, W. M. (1991). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. Applied and environmental microbiology, 57(11), 3291-3296. [Link]

  • Ooka, H., & Koga, Y. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(31), 12017-12023. [Link]

  • Bullock, R. M. (2011). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. Catalysis Science & Technology, 1(1), 27-34. [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Optimization for Purifying Polar Amino Acid Esters

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying highly polar molecules. Polar amino acid esters, in particular, present a unique set of challenges in column chromato...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying highly polar molecules. Polar amino acid esters, in particular, present a unique set of challenges in column chromatography. Their zwitterionic potential and high polarity can lead to frustratingly poor separations on standard silica gel. This guide is designed to be your first point of reference for troubleshooting and optimizing these challenging purifications. We will explore the "why" behind common issues and provide actionable, field-tested solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be encountering at the bench. Each issue is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.

Issue 1: My polar amino acid ester is eluting with the solvent front (no retention) on my silica gel column.

Probable Cause: The high polarity of your amino acid ester prevents it from adsorbing to the polar silica stationary phase. In a normal-phase setup, "like-dissolves-like" means your highly polar compound has a much stronger affinity for the polar mobile phase than the stationary phase, leading to rapid elution.

Step-by-Step Solution:

  • Confirm Polarity: First, ensure that the issue is indeed a lack of retention. If you are using a highly polar solvent system (e.g., a high percentage of methanol in dichloromethane), your compound will have very little incentive to bind to the silica.

  • Mobile Phase Modification:

    • Reduce Solvent Polarity: The most straightforward approach is to significantly decrease the polarity of your mobile phase. Start with a non-polar solvent like hexane or toluene and gradually add a more polar solvent like ethyl acetate. Only introduce highly polar solvents like methanol or isopropanol in very small increments (0.5-1%).

    • Incorporate a Polarity Modifier: For basic amino acid esters (e.g., lysine methyl ester), the amine group can cause streaking and strong, irreversible binding to the acidic silica surface. Adding a small amount of a competitive base, such as triethylamine (TEA) or ammonia (typically 0.1-1% v/v) to your mobile phase can mitigate this by neutralizing the acidic silanol groups on the silica surface.

  • Stationary Phase Re-evaluation: If mobile phase adjustments are insufficient, your best option is to switch to a different stationary phase.

    • Reversed-Phase Chromatography: This is often the most effective solution. In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). Your polar amino acid ester will have a stronger affinity for the polar mobile phase but will still interact sufficiently with the non-polar stationary phase to allow for separation.

    • Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic amino acid esters. The surface of alumina is less acidic than silica, which can reduce the strong, irreversible binding of basic compounds.

    • Ion-Exchange Chromatography: For amino acid esters that carry a net charge, ion-exchange chromatography is a highly effective, albeit more complex, purification method. Cation-exchange resins are used for positively charged compounds, while anion-exchange resins are for negatively charged ones.

Issue 2: My compound is streaking or tailing badly on the column.

Probable Cause: Peak tailing is often a sign of multiple types of interactions occurring between your compound and the stationary phase, or it can be due to overloading the column. For polar amino acid esters, this is commonly caused by the interaction of basic amine groups with acidic silanol groups on the silica surface.

Step-by-Step Solution:

  • Check for Overloading: First, rule out the simplest cause. Reduce the amount of crude material loaded onto the column by half and see if the peak shape improves.

  • Mobile Phase Additives:

    • For Basic Esters: As mentioned previously, add a small amount of a base like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your mobile phase to suppress the interaction with acidic silanol groups.

    • For Acidic Esters: If your amino acid ester has a free carboxylic acid (e.g., from an aspartic or glutamic acid derivative), the acidic group can interact strongly with the silica. Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can improve peak shape.

  • Consider Derivatization: If possible, temporarily protecting the polar functional groups (e.g., the amine with a Boc or Cbz group) will significantly reduce the compound's polarity and its tendency to streak on silica gel. This adds extra steps to your synthesis but can make the purification much more straightforward.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for a polar amino acid ester on a silica gel column?

A1: There is no single "best" system, as it is highly dependent on the specific amino acid ester. However, a good starting point for a gradient elution would be:

  • Mobile Phase A: A non-polar solvent like hexane or dichloromethane (DCM).

  • Mobile Phase B: A more polar solvent like ethyl acetate or acetone.

  • Polar Modifier: A highly polar solvent like methanol or isopropanol.

Start with 100% Mobile Phase A and gradually increase the percentage of Mobile Phase B. Only add the Polar Modifier in very small increments (e.g., 0.5% at a time) if the compound is not eluting. Always include 0.1-1% triethylamine if your amino acid ester has a free amine.

Compound Type Recommended Starting Solvent System Additive
Basic Amino Acid EsterDichloromethane/Methanol0.5-1% Triethylamine
Neutral Amino Acid EsterHexane/Ethyl AcetateNone initially
Acidic Amino Acid EsterDichloromethane/Methanol0.5-1% Acetic Acid

Q2: How can I effectively monitor the separation of my amino acid ester during column chromatography if it doesn't have a UV chromophore?

A2: This is a common challenge. If your compound lacks a UV-active group (like a phenyl ring), you have several options for monitoring the fractions:

  • Thin-Layer Chromatography (TLC) with Staining: This is the most common method. After running your TLC plate, you will need to visualize the spots using a stain.

    • Ninhydrin Stain: This is a classic and highly effective stain for primary and secondary amines, which will be present in most amino acid esters. It typically produces a purple or yellowish spot upon heating.

    • Potassium Permanganate Stain: This is a general-purpose stain for compounds that can be oxidized. It will appear as a yellow or brown spot on a purple background.

    • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.

Q3: Should I use a gradient or isocratic elution for purifying my polar amino acid ester?

A3: For a crude mixture with components of varying polarities, a gradient elution is almost always preferable. An isocratic (constant solvent composition) elution that is strong enough to elute your polar product will likely cause less polar impurities to co-elute with the solvent front. Conversely, an isocratic system that separates the less polar impurities well may not be strong enough to elute your target compound in a reasonable volume.

A gradient allows you to start with a low polarity mobile phase to wash off non-polar impurities and then gradually increase the polarity to elute your compound of interest, leading to better separation and sharper peaks.

Experimental Workflow & Visualization

Troubleshooting Workflow for Poor Separation

The following diagram outlines a logical decision-making process when encountering poor separation of a polar amino acid ester.

TroubleshootingWorkflow start Start: Poor Separation of Polar Amino Acid Ester check_retention Issue Diagnosis Compound eluting at solvent front? start->check_retention check_tailing Issue Diagnosis Significant peak tailing/streaking? start->check_tailing check_retention:f1->check_tailing No solution_retention Action: Increase Mobile Phase Polarity or Switch to Reversed-Phase check_retention:f1->solution_retention Yes solution_tailing Action: Add Mobile Phase Modifier (e.g., TEA) or Reduce Load check_tailing:f1->solution_tailing Yes re_evaluate Re-evaluate with TLC solution_retention->re_evaluate solution_tailing->re_evaluate end End: Optimized Separation re_evaluate->end

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (While the direct link is to a paywalled article, the principles are widely discussed in open sources. The Millipore Sigma guide covers similar concepts).

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Nipecotic Acid Analogs as GABA Reuptake Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for nipecotic acid analogs, a critical class of compounds targeting the γ-aminobutyric acid (GABA) transporters. We will explore the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for nipecotic acid analogs, a critical class of compounds targeting the γ-aminobutyric acid (GABA) transporters. We will explore the chemical evolution from the parent molecule, nipecotic acid, to potent, brain-penetrant drug candidates, dissecting the rationale behind key structural modifications and their impact on biological activity. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics for neurological disorders.

Introduction: The Challenge of Modulating GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] A reduction in GABAergic signaling is implicated in the pathophysiology of several neurological and psychiatric conditions, including epilepsy, anxiety, and neuropathic pain.[2]

The synaptic concentration of GABA is tightly regulated by a family of sodium- and chloride-dependent GABA transporters (GATs), which reuptake GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3] Four GAT subtypes have been identified: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1). GAT-1 is the predominant subtype in the brain, accounting for approximately 80% of GABA uptake, making it a prime therapeutic target.[4] Inhibiting GAT-1 effectively increases the concentration and residence time of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

Nipecotic acid, a cyclic GABA analog, is a potent inhibitor of GABA uptake.[3][5] However, its therapeutic potential is severely limited by its inability to cross the blood-brain barrier (BBB) effectively.[3] This is due to its hydrophilic, zwitterionic nature at physiological pH.[3] This fundamental challenge has driven decades of medicinal chemistry efforts to design nipecotic acid analogs with improved CNS penetration and drug-like properties, culminating in the development of the marketed anticonvulsant, Tiagabine.[3][6]

This guide will compare and contrast the different strategies employed to overcome the limitations of nipecotic acid, focusing on the relationship between chemical structure and pharmacological activity.

The Nipecotic Acid Scaffold: Foundational Elements for GAT Inhibition

The inhibitory activity of nipecotic acid analogs is rooted in their structural mimicry of GABA. The core scaffold, (S)-piperidine-3-carboxylic acid, possesses the essential pharmacophoric features required for binding to the GABA transporter.

  • The Piperidine Ring: This serves as a constrained backbone, positioning the key functional groups in a conformationally restricted manner that is optimal for transporter binding.

  • The Carboxylic Acid Group: This moiety is crucial for interacting with the transporter, likely forming an ionic bond with a corresponding basic residue in the binding site.[7]

  • The Secondary Amine: The ring nitrogen is also a key interaction point. Its protonated state is essential for binding.

  • Stereochemistry: The chirality at the C3 position of the piperidine ring is a critical determinant of activity. For GAT-1, the (R)-enantiomer of nipecotic acid is significantly more potent than the (S)-enantiomer. This stereoselectivity is exemplified by the marketed drug Tiagabine, which is the (R)-isomer.[6]

The primary goal of analog design has been to preserve these essential binding elements while systematically modifying the molecule to enhance its lipophilicity and, consequently, its ability to penetrate the CNS.

Key SAR Strategies and Comparative Analysis

Two principal strategies have proven successful in transforming the polar nipecotic acid scaffold into centrally active agents: N-substitution with lipophilic moieties and prodrug approaches.

N-Substitution: The Gateway to the CNS

The most fruitful strategy for improving the pharmacokinetic profile of nipecotic acid has been the attachment of large, lipophilic substituents to the ring nitrogen.[8] This modification masks the polarity of the amine and increases the overall lipophilicity of the molecule, facilitating passive diffusion across the BBB.[9]

Tiagabine: A Case Study in Rational Design

Tiagabine is the archetypal example of this approach. It features an (R)-nipecotic acid core attached to a lipophilic 4,4-bis(3-methyl-2-thienyl)-3-butenyl side chain.[6] This extensive lipophilic tail dramatically increases BBB permeability and confers high potency and selectivity for the GAT-1 transporter.[6]

The SAR of this class of compounds reveals several key principles:

  • Diaromatic Moiety: The presence of two aromatic rings, such as the two thiophene rings in Tiagabine or the two phenyl rings in the potent inhibitor SKF-89976A, is critical for high-affinity binding.[6][8][10] These groups are believed to interact with an allosteric site on the transporter.[6]

  • Spacer Element: The linker connecting the nipecotic acid ring to the diaryl moiety influences potency and selectivity. Variations in the length, rigidity, and geometry of this spacer have been explored. For instance, analogs with alkyne-type spacers have been developed, leading to some of the most potent GAT-1 inhibitors to date.[11] Studies have also compared cis- and trans-alkene spacers, revealing that subtle geometric changes can significantly impact activity at different GAT subtypes.[12]

The following diagram illustrates the general workflow for the development of N-substituted nipecotic acid analogs.

SAR_Workflow cluster_0 Lead Identification & Limitation cluster_1 Modification Strategy cluster_2 Evaluation & Optimization Lead Lead Compound: Nipecotic Acid Limitation Key Limitation: Poor BBB Penetration (Hydrophilic, Zwitterionic) Lead->Limitation Analysis Strategy Hypothesis: Increase Lipophilicity via N-Substitution Limitation->Strategy Propose Solution Synthesis Synthesize Analogs (e.g., Tiagabine, SKF-89976A) Strategy->Synthesis InVitro In Vitro Screening: GABA Uptake Assay (IC50) Synthesis->InVitro InVivo In Vivo Testing: Anticonvulsant Models (ED50) InVitro->InVivo Promising Candidates SAR Establish SAR InVitro->SAR InVivo->SAR Optimization Lead Optimization SAR->Optimization Iterative Refinement

Caption: A logical workflow for the SAR-driven design of nipecotic acid analogs.

The table below compares the GAT-1 inhibitory potency of nipecotic acid with its key N-substituted analogs.

Table 1: Comparative GAT-1 Inhibitory Potency of N-Substituted Analogs
Compound N-Substituent GABA Uptake IC₅₀ (μM)
(R)-Nipecotic Acid-H~10
SKF-89976ADiphenylpropoxy0.1 - 0.5
Tiagabine4,4-bis(3-methyl-2-thienyl)-3-butenyl0.03 - 0.1
NNC-711(Diphenylmethylene)amino-oxy-ethyl~0.04
DDPM-1457(Diphenylmethylene)amino-propan-cis-alkeneGAT-4 Selective
Data compiled from multiple sources for comparative purposes.[4][6][10][12]
Prodrug Strategy: Esterification

An alternative approach to improving CNS delivery is to create a prodrug by masking the polar carboxylic acid group.[13] Esterification converts the zwitterionic parent molecule into a more lipophilic entity that can cross the BBB.[14][15] Once in the brain, endogenous esterases are expected to hydrolyze the ester, releasing the active nipecotic acid.

Various esters have been synthesized and evaluated for in vivo anticonvulsant activity.[13][15]

  • Simple Alkyl/Aryl Esters: Esters such as the m-nitrophenyl ester have shown the ability to penetrate the brain and exert anticonvulsant effects against chemically induced seizures.[14] The p-nitrophenyl, n-octyl, and succinimidyl esters were also found to be potent inhibitors of GABA uptake in vitro.[15]

  • Carrier-Mediated Prodrugs: A more sophisticated strategy involves conjugating nipecotic acid to molecules that are substrates for endogenous BBB transporters. For example, a tyrosine ester of nipecotic acid was synthesized with the hypothesis that it could be actively transported into the brain via amino acid transporters.[13] This tyrosine conjugate showed significant, dose-dependent anticonvulsant activity in vivo, whereas nipecotic acid and its glucose-based esters were inactive under the same conditions.[13] This suggests that the prodrug was successfully transported across the BBB and hydrolyzed to release the active parent drug.[13]

Table 2: Comparative In Vivo Anticonvulsant Activity of Nipecotic Acid Prodrugs
Compound Prodrug Moiety Animal Model Activity/ED₅₀ (mg/kg)
Nipecotic AcidNoneDBA/2 Mice (Audiogenic Seizure)Inactive
Nipecotic Acid Glucose EsterGlucoseDBA/2 Mice (Audiogenic Seizure)Inactive
Nipecotic Acid Tyrosine EsterTyrosineDBA/2 Mice (Audiogenic Seizure)Active (Dose-dependent protection)
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)m-nitrophenylMouse (Bicuculline-induced seizure)138.8 (tonic)
Data compiled from references[13] and[14].

Mechanism of Action and GAT Inhibition

Nipecotic acid and its analogs act as competitive inhibitors at the GABA binding site on the GAT-1 transporter.[7] The binding of the inhibitor prevents the transporter from binding and translocating GABA, leading to an accumulation of GABA in the synaptic cleft. This enhanced GABAergic tone results in increased activation of postsynaptic GABA-A and GABA-B receptors, leading to a net inhibitory effect on neuronal firing.

The cryo-electron microscopy structure of human GAT1 in complex with Tiagabine has provided profound insights into its inhibitory mechanism.[7] Tiagabine locks the transporter in an inward-open conformation, physically blocking the intracellular gate of the GABA release pathway.[7] This structural understanding confirms that the nipecotic acid moiety occupies the GABA-binding site, while the lipophilic tail extends into other domains, stabilizing the inhibited state.[7]

GAT_Inhibition cluster_0 Normal GABA Reuptake cluster_1 GAT-1 Inhibition Presynaptic_Normal Presynaptic Terminal Vesicle_Normal GABA Vesicle Synapse_Normal Synaptic Cleft (Low GABA) Vesicle_Normal->Synapse_Normal Release GAT1_Normal GAT-1 Synapse_Normal->GAT1_Normal Reuptake GABAR_Normal GABA Receptor Synapse_Normal->GABAR_Normal Postsynaptic_Normal Postsynaptic Neuron GAT1_Normal->Presynaptic_Normal Presynaptic_Inhibited Presynaptic Terminal Vesicle_Inhibited GABA Vesicle Synapse_Inhibited Synaptic Cleft (High GABA) Vesicle_Inhibited->Synapse_Inhibited Release GABAR_Inhibited GABA Receptor (Activated) Synapse_Inhibited->GABAR_Inhibited Enhanced Signaling Postsynaptic_Inhibited Postsynaptic Neuron GAT1_Inhibited GAT-1 Blocked Inhibitor Nipecotic Acid Analog Inhibitor->GAT1_Inhibited Blocks

Caption: Mechanism of GAT-1 inhibition by nipecotic acid analogs.

Experimental Protocols: A Guide to Evaluation

The characterization of novel GAT inhibitors relies on robust in vitro and in vivo assays. The following protocols are representative of the standard methodologies used in the field.

Protocol: In Vitro [³H]-GABA Uptake Inhibition Assay

This assay quantifies the ability of a test compound to inhibit GABA uptake into cells expressing a specific GAT subtype.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • HEK293 cells stably transfected with the human GAT-1 gene (hGAT-1).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • [³H]-GABA (Radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds dissolved in a suitable vehicle (e.g., DMSO).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Culture: Plate hGAT-1 expressing HEK293 cells in 96-well plates and grow to 80-90% confluency.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Assay Buffer.

  • Pre-incubation: Add 100 µL of Assay Buffer containing various concentrations of the test compound (typically from 1 nM to 100 µM) to the wells. For control wells, add buffer with vehicle only. Incubate for 10-20 minutes at room temperature.

  • Uptake Initiation: Add 100 µL of Assay Buffer containing a fixed concentration of [³H]-GABA (e.g., 20 nM) to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 8-10 minutes) at room temperature. This time should be within the linear range of GABA uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold Assay Buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[7]

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 1 mM Tiagabine). Subtract non-specific CPM from all other values. Plot the percentage of inhibition against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.[7]

Protocol: In Vivo Bicuculline-Induced Seizure Model

This model assesses the anticonvulsant efficacy of a test compound in vivo.

Objective: To determine the median effective dose (ED₅₀) of a test compound required to protect against seizures induced by a GABA-A receptor antagonist.

Materials:

  • Male Swiss mice (or other appropriate strain), 20-25g.

  • Test compound formulated in a suitable vehicle (e.g., saline, 0.5% methylcellulose).

  • Bicuculline solution in saline.

  • Syringes and needles for administration (e.g., subcutaneous or intraperitoneal).

  • Observation chambers.

Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.

  • Grouping: Randomly assign mice to groups (n=8-10 per group), including a vehicle control group and several dose groups for the test compound.

  • Compound Administration: Administer the test compound or vehicle via the chosen route (e.g., subcutaneous injection).[14]

  • Pre-treatment Time: Wait for a specific period (e.g., 60 minutes) to allow for drug absorption and distribution to the brain.[14] This time is determined from pharmacokinetic studies or previous experiments.

  • Seizure Induction: Administer a convulsant dose of bicuculline (e.g., 2.7 mg/kg, s.c.).

  • Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes for the onset of seizure activity. Record the presence or absence of clonic and tonic-clonic seizures and the latency to their onset. Protection is defined as the complete absence of tonic-clonic seizures.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED₅₀ value (the dose that protects 50% of the animals) using probit analysis or a similar statistical method.

Conclusion and Future Directions

The journey from the polar, inactive nipecotic acid to potent, orally active CNS drugs like Tiagabine is a testament to the power of systematic SAR studies. The core principles are clear: the fundamental pharmacophore of the piperidine-3-carboxylic acid must be preserved, while the addition of large, specifically-oriented lipophilic groups to the ring nitrogen is the most effective strategy for achieving the requisite BBB penetration and high-affinity GAT-1 inhibition. Prodrug approaches involving esterification also represent a viable, albeit less common, strategy for CNS delivery.

Future research in this area will likely focus on several key objectives:

  • GAT Subtype Selectivity: While most efforts have targeted GAT-1, designing potent and selective inhibitors for GAT-2, GAT-3, and BGT-1 could unveil novel therapeutic applications for different neurological disorders.

  • Fine-Tuning Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs remains a critical challenge to minimize side effects and improve patient compliance.

  • Dual-Target Ligands: Combining GAT inhibition with activity at other relevant CNS targets (e.g., GABA-A receptors, other transporters) in a single molecule could offer synergistic therapeutic benefits.

The foundational SAR knowledge detailed in this guide provides a robust framework for the continued design and development of novel modulators of the GABAergic system, promising new hope for patients with challenging neurological conditions.

References

  • Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269. [Link]

  • Kumar, A., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Communications, 13(1), 3203. [Link]

  • Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(19), 6649. [Link]

  • Kessler, A., et al. (2020). N-Substituted Nipecotic Acids as (S)-SNAP-5114 Analogues with Modified Lipophilic Domains. ChemMedChem, 15(9), 756-771. [Link]

  • Joseph, D., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110293. [Link]

  • Wang, J., et al. (2023). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 28(14), 5364. [Link]

  • Wikipedia. (2023, December 29). Tiagabine. In Wikipedia. [Link]

  • De Sarro, G., et al. (1998). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Pharmaceutical Sciences, 87(4), 496-501. [Link]

  • Wood, J. D., et al. (1984). Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. Canadian Journal of Physiology and Pharmacology, 62(5), 532-535. [Link]

  • Crider, A. M., et al. (1982). Esters of nipecotic and isonipecotic acids as potential anticonvulsants. Journal of Pharmaceutical Sciences, 71(11), 1214-1219. [Link]

  • Yuen, P. W., et al. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of Medicinal Chemistry, 35(25), 4694-4704. [Link]

  • Quintero, J. E., et al. (2011). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Journal of Neurochemistry, 118(4), 524-531. [Link]

  • Kessler, A., et al. (2020). N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains. ChemMedChem, 15(9), 756-771. [Link]

  • Al-Khawaja, A., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry, 62(17), 8345-8359. [Link]

  • Reiff, E., et al. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives With N-Arylalkynyl Substituents. Archiv der Pharmazie, 350(3-4). [Link]

  • Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. [Link]

  • Andersen, K. E., et al. (1994). Design, Synthesis and Evaluation of Substituted Triarylnipecotic Acid Derivatives as GABA Uptake Inhibitors: Identification of a Ligand with Moderate Affinity and Selectivity for the Cloned Human GABA Transporter GAT-3. Journal of Medicinal Chemistry, 37(15), 2334-2342. [Link]

  • Roberts, E., et al. (1978). Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. British Journal of Pharmacology, 64(1), 105-112. [Link]

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Comparative

A Comparative Analysis of the Anticonvulsant Effects of Nipecotic Acid Esters: A Guide for Researchers

This guide provides an in-depth comparative analysis of the anticonvulsant effects of various nipecotic acid esters. Designed for researchers, scientists, and professionals in drug development, this document delves into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the anticonvulsant effects of various nipecotic acid esters. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanism of action, structure-activity relationships, and experimental data supporting the use of these compounds as potential antiepileptic agents.

Introduction: The GABAergic System and the Rationale for Nipecotic Acid Ester Prodrugs

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in regulating neuronal excitability.[1] A reduction in GABAergic signaling can lead to hyperexcitability and is implicated in the pathophysiology of seizures.[1]

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by GABA transporters (GATs).[2] Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission and producing an anticonvulsant effect.

Nipecotic acid is a potent inhibitor of GABA uptake, demonstrating significant potential as an anticonvulsant.[3] However, its clinical utility is hampered by its hydrophilic and zwitterionic nature, which severely limits its ability to cross the blood-brain barrier (BBB).[1] To overcome this limitation, a prodrug strategy involving the esterification of nipecotic acid has been extensively explored. By masking the polar carboxyl group, the lipophilicity of the molecule is increased, facilitating its passage across the BBB. Once in the CNS, these esters are designed to undergo enzymatic hydrolysis to release the active nipecotic acid.[3]

This guide provides a comparative overview of the anticonvulsant properties of various nipecotic acid esters, summarizing key experimental findings and outlining the methodologies used for their evaluation.

Mechanism of Action: From Prodrug to Active Inhibitor

The anticonvulsant effect of nipecotic acid esters is a multi-step process that relies on their successful delivery to the brain and subsequent conversion to the active inhibitor.

The key steps are:

  • Systemic Administration and Blood-Brain Barrier Penetration: The lipophilic ester prodrug is administered systemically and, due to its increased lipid solubility, can traverse the BBB via passive diffusion.

  • Enzymatic Hydrolysis in the CNS: Once within the brain parenchyma, the ester linkage is cleaved by endogenous esterases, releasing nipecotic acid.

  • GABA Transporter Inhibition: The liberated nipecotic acid competitively inhibits GATs, primarily GAT-1, on neurons and glial cells.[2]

  • Enhanced GABAergic Neurotransmission: The inhibition of GABA reuptake leads to an accumulation of GABA in the synaptic cleft, potentiating the activation of postsynaptic GABA-A receptors. This results in an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, thereby suppressing seizure activity.

GABASignaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Systemic Circulation / CNS GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GAT1_pre GABA Transporter (GAT-1) GABA->GAT1_pre Reuptake GABA_receptor GABA-A Receptor GABA->GABA_receptor Binds Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1_pre Inhibits Cl_channel Cl- Influx GABA_receptor->Cl_channel Activates Ester_Prodrug Nipecotic Acid Ester (Prodrug) Hydrolysis Enzymatic Hydrolysis Ester_Prodrug->Hydrolysis Crosses BBB Hydrolysis->Nipecotic_Acid Releases Active Drug

Mechanism of Nipecotic Acid Ester Anticonvulsant Action.

Comparative Analysis of Anticonvulsant Effects

The anticonvulsant potency of nipecotic acid esters is typically evaluated in rodent models of induced seizures. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are two of the most common screening assays. The efficacy is often reported as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.

The following table summarizes the available quantitative data for the anticonvulsant activity of various nipecotic acid esters.

CompoundSeizure ModelAnimalRouteED50 (mg/kg)Reference
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)Bicuculline-induced (clonic)Mouses.c.157.8[4]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)Bicuculline-induced (tonic)Mouses.c.138.8[4]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)Isoniazid-induced (clonic)Mouses.c.255.3[4]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)Isoniazid-induced (tonic)Mouses.c.76.7[4]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)Picrotoxin-induced (clonic)Mouses.c.224.9[4]
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)Pentylenetetrazol-induced (clonic)Mouses.c.235.9[4]
Nipecotic acid tyrosine esterAudiogenic seizuresDBA/2 Mousei.p.Showed significant dose-dependent activity[3]
Nipecotic acid glucose & galactose estersAudiogenic seizuresDBA/2 Mousei.p.Inactive[3]

Note: A direct comparison of ED50 values should be made with caution, as experimental conditions can vary between studies.

Structure-Activity Relationships (SAR)

The anticonvulsant activity of nipecotic acid esters is critically dependent on their chemical structure. The nature of the ester group influences several key properties, including lipophilicity, rate of hydrolysis, and interaction with the GABA transporter.

  • Lipophilicity of the Ester Group: Increasing the lipophilicity of the ester moiety generally enhances BBB penetration. A variety of esters, including aliphatic and aromatic derivatives, have been synthesized to modulate this property.[2] For instance, the introduction of bulky, lipophilic groups can significantly improve oral activity and potency.[5]

  • Rate of Hydrolysis: The ideal prodrug should be stable enough in the systemic circulation to reach the brain but readily hydrolyzed by CNS esterases to release nipecotic acid. The electronic properties of the ester group play a crucial role here. Phenyl esters of nipecotic acid have demonstrated varying hydrolysis half-lives, ranging from 0.20 to 3.84 hours in a 10% serum solution.[6] A negative correlation has been observed between the half-life of hydrolysis and the percentage of GABA uptake inhibition, suggesting that faster hydrolysis leads to a more rapid onset of action.[6]

  • Amino Acid Conjugates: Conjugating nipecotic acid with amino acids, such as tyrosine, has been shown to yield prodrugs with significant anticonvulsant activity.[3] This approach may leverage amino acid transporters at the BBB to facilitate brain uptake.

  • Modifications to the Nipecotic Acid Ring: Alterations to the piperidine ring of nipecotic acid can also impact activity. For example, N-methylation of nipecotic acid and its derivatives has been shown to reduce their potency as GABA uptake inhibitors.[7]

Experimental Protocols

The following are detailed protocols for two standard preclinical models used to assess the anticonvulsant activity of nipecotic acid esters.

Maximal Electroshock (MES) Seizure Test

The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

MES_Workflow start Start: Animal Acclimatization drug_admin Administer Nipecotic Acid Ester or Vehicle start->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait electrodes Apply Corneal Electrodes with Anesthetic/Electrolyte wait->electrodes stimulation Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s for mice) electrodes->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation endpoint Endpoint: Presence or Absence of Tonic Hindlimb Extension observation->endpoint protected Protected endpoint->protected Absent not_protected Not Protected endpoint->not_protected Present end End: Record Data protected->end not_protected->end

Workflow for the Maximal Electroshock (MES) Seizure Test.

Methodology:

  • Animal Preparation: Adult male mice (e.g., CF-1 strain) or rats are used. The animals are acclimatized to the laboratory environment before testing.

  • Drug Administration: The test compound (nipecotic acid ester) or vehicle is administered via a specific route (e.g., intraperitoneal, oral) at various doses.

  • Waiting Period: A predetermined waiting period is allowed for the drug to be absorbed and reach its peak effect.

  • Electrode Application: A drop of a local anesthetic/electrolyte solution is applied to the eyes of the animal to ensure good electrical contact and minimize discomfort. Corneal electrodes are then placed on the eyes.

  • Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds in mice) is delivered through the electrodes using a specialized apparatus.

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid extension of the hindlimbs.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the compound has conferred protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 is calculated using appropriate statistical methods.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.

scPTZ_Workflow start Start: Animal Acclimatization drug_admin Administer Nipecotic Acid Ester or Vehicle start->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait ptz_injection Inject Pentylenetetrazol (PTZ) Subcutaneously wait->ptz_injection observation Observe for Clonic Seizures (e.g., 30 minutes) ptz_injection->observation endpoint Endpoint: Presence or Absence of Clonic Seizures observation->endpoint protected Protected endpoint->protected Absent not_protected Not Protected endpoint->not_protected Present end End: Record Data protected->end not_protected->end

Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Test.

Methodology:

  • Animal Preparation: Similar to the MES test, adult male mice are typically used.

  • Drug Administration: The test compound or vehicle is administered at various doses.

  • Waiting Period: A waiting period corresponding to the time of peak effect of the drug is observed.

  • PTZ Injection: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously into the scruff of the neck.

  • Observation: The animals are placed in individual observation chambers and observed for a set period (typically 30 minutes) for the onset of clonic seizures. A clonic seizure is defined as a period of clonus of the forelimbs, hindlimbs, or both, lasting for at least 5 seconds.

  • Endpoint: The absence of a clonic seizure during the observation period indicates that the animal is protected.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.

Conclusion

The esterification of nipecotic acid represents a viable prodrug strategy to overcome its inherent limitation of poor blood-brain barrier permeability. This approach has yielded a range of compounds with demonstrable anticonvulsant activity in preclinical models. The comparative analysis of these esters reveals the critical interplay between lipophilicity, enzymatic lability, and the nature of the ester moiety in determining their overall potency.

Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of nipecotic acid esters holds promise for the development of novel and effective antiepileptic therapies. The experimental protocols and structure-activity relationships detailed in this guide provide a framework for the continued exploration and evaluation of this important class of GABA uptake inhibitors.

References

[8] Neuropharmacology. (1984). Anticonvulsant activity of the nipecotic acid ester, (±)-m-nitrophenyl-3-piperidinecarboxylate. [Link]

[6] PubMed. (1995). Hydrolysis of nipecotic acid phenyl esters. [Link]

[4] PubMed. (1984). Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. [Link]

[9] PubMed. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. [Link]

[10] PubMed. (1999). Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. [Link]

[11] MDPI. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. [Link]

[12] Neuropharmacology. (1982). Comparative assay of anticonvulsant and toxic potencies of sixteen GABAmimetic drugs. [Link]

[2] PubMed. (1982). Esters of nipecotic and isonipecotic acids as potential anticonvulsants. [Link]

[3] PubMed. (1998). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. [Link]

[1] PubMed. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. [Link]

[13] ResearchGate. (2025). Structure activity relationship of selective GABA uptake inhibitors. [Link]

[7] Canadian Science Publishing. (1979). Structure–activity studies on the inhibition of γ-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. [Link]

[14] Scientific Research Publishing. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

[15] PubMed Central. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. [Link]

[5] PubMed. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. [Link]

[16] MDPI. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. [Link]

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester
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